4H-1,2,4-Triazol-3-amine, 4-propyl-
Description
Historical Development and Significance of the 1,2,4-Triazole (B32235) Heterocyclic System
The journey into the world of triazoles began in the late 19th century, and since then, the field has expanded exponentially. nih.gov The inherent stability of the triazole ring, coupled with its capacity for a wide range of chemical modifications, has made it a privileged scaffold in drug discovery. nih.gov The 1,2,4-triazole core is found in numerous clinically approved drugs, highlighting its significance.
Evolution of Triazole Chemistry in Academic Research
Academic research in triazole chemistry has evolved from fundamental synthesis and reactivity studies to the rational design of complex molecules with specific functions. Early methods for synthesizing the 1,2,4-triazole ring, such as the Pellizzari and Einhorn–Brunner reactions, laid the groundwork for more advanced and efficient synthetic strategies. researchgate.net Modern research often focuses on developing novel catalytic methods, including copper-catalyzed reactions, to construct the triazole core with high regioselectivity and functional group tolerance. frontiersin.orgnih.gov The exploration of 1,2,4-triazole derivatives has expanded into various fields, including their use as antifungal agents, anticancer therapeutics, and in materials science for applications like corrosion inhibition. nih.govmdpi.com
Unique Structural Attributes of 4H-1,2,4-Triazol-3-amine, 4-propyl- within its Chemical Class
4H-1,2,4-Triazol-3-amine, 4-propyl- is distinguished by the presence of a propyl group at the N4 position and an amino group at the C3 position of the 4H-1,2,4-triazole tautomer. ontosight.ainih.gov The 4H-tautomer is one of two possible forms for asymmetrically substituted 1,2,4-triazoles, with the other being the 1H-tautomer. nih.gov The presence of the 4-propyl group influences the molecule's lipophilicity and steric profile compared to other 4-alkyl-4H-1,2,4-triazol-3-amine derivatives. nih.gov This alkyl substitution can impact the compound's solubility and its potential interactions with biological targets. The amino group at the C3 position provides a site for further functionalization, allowing for the synthesis of a diverse library of derivatives. nih.gov
Table 1: Physicochemical Properties of 4H-1,2,4-Triazol-3-amine, 4-propyl-
| Property | Value | Source |
| Molecular Formula | C5H10N4 | PubChem |
| Molecular Weight | 126.16 g/mol | PubChem |
| IUPAC Name | 4-propyl-4H-1,2,4-triazol-3-amine | PubChem |
| CAS Number | 58661-97-5 | PubChem |
| XLogP3-AA | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
This table is interactive. You can sort the data by clicking on the column headers.
Review of Established Methodologies in 4H-1,2,4-Triazole Research
The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through various established methods. A common approach involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For instance, a thiourea (B124793) can be reacted with an acyl hydrazide in the presence of a thiophile, such as mercury(II) acetate, to promote the formation of a carbodiimide (B86325) intermediate, which then undergoes cyclization. nih.gov Another general method involves the reaction of hydrazine (B178648) with carboxylic acids. google.com Specifically for 4-amino-1,2,4-(4H)triazole derivatives, processes have been developed that react hydrazine hydrate (B1144303) with a corresponding carboxylic acid. google.com
Spectroscopic techniques are crucial for the characterization of these compounds. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the structure, with characteristic shifts indicating the presence of the triazole ring and its substituents. urfu.ruresearchgate.net Infrared (IR) spectroscopy helps to identify functional groups, while mass spectrometry confirms the molecular weight. researchgate.net
Scope and Objectives of Academic Research on 4H-1,2,4-Triazol-3-amine, 4-propyl-
The academic interest in 4H-1,2,4-Triazol-3-amine, 4-propyl- lies in its potential as a building block for more complex molecules and for the exploration of its own intrinsic properties.
Identification of Knowledge Gaps in the Literature for 4H-1,2,4-Triazol-3-amine, 4-propyl-
A comprehensive review of the scientific literature reveals a significant knowledge gap concerning 4H-1,2,4-Triazol-3-amine, 4-propyl-. While numerous studies focus on the broader class of 1,2,4-triazoles and even 4-alkyl-substituted derivatives, there is a scarcity of research dedicated specifically to the 4-propyl variant. nih.gov Key areas where information is lacking include:
Detailed Synthesis and Optimization: While general synthetic methods for 4-substituted-1,2,4-triazoles exist, specific, optimized, and high-yield synthetic routes for 4H-1,2,4-Triazol-3-amine, 4-propyl- are not well-documented.
Comprehensive Spectroscopic and Structural Analysis: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies are not readily available in the public domain, which would be invaluable for confirming its precise three-dimensional structure and electronic properties.
Exploration of Chemical Reactivity: A systematic investigation of the reactivity of the amino group and the triazole ring of this specific compound is needed to understand its potential for further chemical transformations.
Biological Activity Screening: There is a lack of published data on the biological activities of 4H-1,2,4-Triazol-3-amine, 4-propyl-.
Methodological Approaches for Comprehensive Investigation of 4H-1,2,4-Triazol-3-amine, 4-propyl-
To address the identified knowledge gaps, a multi-faceted methodological approach is warranted. A comprehensive investigation would involve:
Systematic Synthetic Exploration: This would include the adaptation and optimization of known synthetic routes for 1,2,4-triazoles, such as the reaction of n-propylthiosemicarbazide with a suitable reagent or the direct reaction of propionic acid with hydrazine derivatives under various catalytic conditions. nih.govgoogle.com The development of novel, efficient, and scalable synthetic methods would be a primary objective.
Thorough Physicochemical Characterization: The synthesized compound would be subjected to a full suite of analytical techniques. High-resolution mass spectrometry would confirm the elemental composition. 1D and 2D NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) would be employed for complete structural elucidation and to distinguish it from potential isomers. urfu.ru Single-crystal X-ray crystallography would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to complement experimental data by providing insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity indices of the molecule. nih.gov
Reactivity Studies: The reactivity of the 3-amino group could be explored through reactions such as acylation, alkylation, and Schiff base formation to create a library of new derivatives. The stability of the triazole ring under various conditions (acidic, basic, oxidative, reductive) should also be investigated.
Table 2: Proposed Research Methodologies for 4H-1,2,4-Triazol-3-amine, 4-propyl-
| Research Area | Proposed Methodologies |
| Synthesis | Optimization of thiosemicarbazide cyclization; Development of novel catalytic routes. |
| Structural Analysis | 1D & 2D NMR (¹H, ¹³C, HSQC, HMBC); High-Resolution Mass Spectrometry; Single-Crystal X-ray Diffraction; FT-IR Spectroscopy. |
| Computational Study | Density Functional Theory (DFT) for electronic structure and reactivity prediction. |
| Reactivity Profiling | Acylation, alkylation, and condensation reactions of the amino group; Stability studies under various chemical conditions. |
This table is interactive. You can sort the data by clicking on the column headers.
Contributions of Research on 4H-1,2,4-Triazol-3-amine, 4-propyl- to Heterocyclic Chemistry
The field of heterocyclic chemistry is continually enriched by the exploration of versatile molecular scaffolds that serve as foundational building blocks for more complex structures. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a prominent example of such a scaffold, valued for its stability and diverse reactivity. bohrium.comresearchgate.net Within this class, 4-amino-1,2,4-triazole (B31798) derivatives are of particular interest due to the presence of a reactive exocyclic amino group, which provides a key site for synthetic elaboration.
The compound 4H-1,2,4-Triazol-3-amine, 4-propyl- (see Table 1 for properties) embodies the characteristic features of a 4-amino-1,2,4-triazole and serves as a valuable, albeit specialized, precursor in the synthesis of novel heterocyclic systems. nih.gov Its contribution to heterocyclic chemistry lies in its potential to act as a binucleophile, enabling the construction of fused ring systems through cyclocondensation reactions. The presence of the 4-propyl group provides specific solubility and steric properties, influencing reaction kinetics and the characteristics of the resulting compounds.
Table 1: Physicochemical Properties of 4H-1,2,4-Triazol-3-amine, 4-propyl- A summary of the key computed physicochemical properties of the title compound.
| Property | Value |
|---|
Data sourced from PubChem CID 143568. nih.gov
Research into the reactivity of analogous 4-amino-1,2,4-triazoles has demonstrated their utility in forming a variety of fused heterocyclic systems. These reactions typically involve the condensation of the 4-amino group and an adjacent ring nitrogen with bifunctional electrophiles. This established reactivity provides a clear blueprint for the potential synthetic applications of 4H-1,2,4-Triazol-3-amine, 4-propyl- .
For instance, the reaction of 4-amino-1,2,4-triazoles with β-dicarbonyl compounds or α,β-unsaturated ketones is a well-established route to the synthesis of triazolo[4,3-a]pyrimidines. bohrium.com Similarly, reactions with α-haloketones or related compounds can lead to the formation of triazolo[4,3-b] nih.govnist.govekb.egtriazines. The versatility of the 4-amino-1,2,4-triazole scaffold allows it to be a precursor to a wide array of bicyclic and polycyclic heterocyclic compounds. nih.govrsc.org
The primary contribution of research on compounds like 4H-1,2,4-Triazol-3-amine, 4-propyl- is the expansion of the library of available building blocks for creating novel molecular architectures. The specific 4-propyl substituent can be leveraged to fine-tune the properties of the resulting fused systems, which is a key strategy in areas such as materials science and medicinal chemistry. While specific literature detailing the cyclocondensation reactions of 4H-1,2,4-Triazol-3-amine, 4-propyl- is limited, its role as a building block can be inferred from the extensive research on related structures (see Table 2).
Table 2: Potential Fused Heterocyclic Systems from 4-Amino-1,2,4-Triazole Precursors This table outlines examples of fused heterocyclic systems that are commonly synthesized from 4-amino-1,2,4-triazole scaffolds, indicating the potential reaction pathways for 4H-1,2,4-Triazol-3-amine, 4-propyl-.
| Reactant Type | Resulting Fused System | Reaction Type |
|---|
Based on established synthetic routes for 4-amino-1,2,4-triazole derivatives. bohrium.comnih.gov
Furthermore, the 1,2,4-triazole ring can function as a bioisosteric replacement for amide or thioamide groups. nih.gov This principle allows chemists to incorporate the triazole moiety into larger molecules to modify their conformational properties and biological interactions. The research on 4H-1,2,4-Triazol-3-amine, 4-propyl- and its derivatives contributes to this area by providing a scaffold that mimics a peptide bond but with a different geometric and electronic profile, which is a significant concept in the design of peptidomimetics and other bioactive molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58661-97-5 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-propyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-4-7-8-5(9)6/h4H,2-3H2,1H3,(H2,6,8) |
InChI Key |
SFYKXXAKLXIRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NN=C1N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 4h 1,2,4 Triazol 3 Amine, 4 Propyl
Primary Synthetic Routes to 4H-1,2,4-Triazol-3-amine, 4-propyl- and Related Derivatives
The construction of the 1,2,4-triazole (B32235) ring system is a well-established area of organic synthesis. google.com These methods can be broadly categorized into conventional multistep pathways and modern, more efficient approaches.
Conventional Multistep Synthesis Pathways
Traditional methods for synthesizing 1,2,4-triazole derivatives often involve sequential reactions, starting from readily available precursors. nih.govzsmu.edu.ua These routes, while reliable, may require multiple steps and purification processes.
The synthesis of 4-substituted-4H-1,2,4-triazol-3-amines typically involves the reaction of a suitable nitrogen-containing precursor with a reagent that provides the remaining atoms for the triazole ring. One common strategy involves the use of thioureas. For instance, 1,3-disubstituted thioureas can be converted to the corresponding aryl-(4-aryl-4H- frontiersin.orgacs.orgfrontiersin.orgtriazol-3-yl)-amine through a thiophile-promoted reaction that proceeds via a carbodiimide (B86325) intermediate, followed by addition-dehydration with an acyl hydrazide. nih.gov
Another key precursor for the synthesis of 4-amino-1,2,4-triazoles is hydrazine (B178648) or its derivatives. google.comnih.gov For example, the reaction of hydrazine hydrate (B1144303) with formic acid is a known method for producing 4-amino-1,2,4-triazole (B31798). google.com To obtain the 4-propyl derivative, a similar approach could be envisioned using a propyl-substituted hydrazine or a subsequent alkylation step. A general method for preparing 3-amino-1,2,4-triazoles involves the reaction of a substituted hydrazine with an appropriate carbon source, followed by cyclization. nih.gov
The following table outlines some common precursors and their resulting triazole derivatives:
| Precursor 1 | Precursor 2 | Resulting Triazole Derivative | Reference |
| 1,3-Disubstituted Thiourea (B124793) | Acyl Hydrazide | Aryl-(4-aryl-4H- frontiersin.orgacs.orgfrontiersin.orgtriazol-3-yl)-amine | nih.gov |
| Hydrazine Hydrate | Formic Acid | 4-Amino-1,2,4-triazole | google.com |
| Substituted Hydrazine | Trimethyl Orthoformate | 3-Amino-1,2,4-triazole | nih.gov |
| Hydrazide Compounds | Isothiocyanates | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | nih.govmdpi.com |
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Factors such as temperature, solvent, catalyst, and reaction time play a significant role. For example, in the synthesis of 4-amino-1,2,4-triazole derivatives from hydrazine and carboxylic acids, the use of an insoluble polymer with acidic functional groups can lead to high yields under mild conditions. google.com The reaction temperature may need to be adjusted based on the specific carboxylic acid used; for instance, the synthesis of 3,5-di-n-propyl-4-amino-1,2,4-(4H)triazole requires a higher temperature (200°C) compared to other derivatives. google.com
In the synthesis of aryl-(4-phenyl-4H- frontiersin.orgacs.orgfrontiersin.orgtriazol-3-yl)-amine from 1,3-diphenylthiourea and formylhydrazide, the choice of thiophile significantly impacts the yield, with some reagents providing yields as high as 91% when used in appropriate stoichiometric amounts. nih.gov The study of reaction kinetics can also reveal important insights for optimization. nih.gov
Modernized Synthetic Approaches and Catalytic Systems
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for triazole synthesis. frontiersin.orgrsc.org These approaches often utilize novel catalytic systems and energy sources to accelerate reactions and improve outcomes.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pnrjournal.comnih.goveurekaselect.com This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. pnrjournal.comnih.gov For instance, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org
Microwave irradiation has been shown to be particularly effective in the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, significantly reducing reaction times from hours to seconds with high yields. nih.gov Similarly, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was accomplished in just 8-9 minutes under microwave irradiation, a substantial improvement over the 10-hour reflux required by traditional methods. nih.gov The efficient synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has also been demonstrated using controlled microwave synthesis conditions. mdpi.com
The following table summarizes the advantages of microwave-assisted synthesis for certain triazole derivatives:
| Compound | Conventional Method Time | Microwave Method Time | Yield (Microwave) | Reference |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | 82% | nih.gov |
| 3,5-Dibenzyl-4-amino-1,2,4-triazole | 10 hours | 8–9 minutes | Not specified | nih.gov |
| Thioether derivatives containing 1,2,4-triazole moieties | Not specified | 15 minutes | 81% | nih.gov |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of triazole synthesis, this includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods. frontiersin.orgrsc.org
Ionic liquids, for example, are considered "green" solvents due to their low vapor pressure and thermal stability, and they have been used as both solvent and catalyst in the synthesis of 1,2,3-triazoles. nih.govfrontiersin.org Metal-free catalytic systems are also gaining prominence as a greener alternative to traditional metal catalysts. frontiersin.org Furthermore, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, contribute to green chemistry by reducing solvent usage and waste generation. mdpi.comnih.gov The use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles is another example of a green chemistry approach. organic-chemistry.org
Novel Catalytic Systems for Triazole Ring Formation
The synthesis of the 1,2,4-triazole core, a key structural motif in many biologically active molecules, has been significantly advanced through the development of novel catalytic systems. nih.govnih.gov These modern methods offer improvements in efficiency, regioselectivity, and substrate scope over traditional synthetic routes.
Copper-based catalysts are prominent in the construction of 1,2,4-triazole rings. One approach involves a copper-catalyzed cascade reaction that accomplishes sequential N-C and N-N bond formation through oxidative coupling, using air as a green oxidant. organic-chemistry.org This method is advantageous due to the use of readily available and inexpensive materials. organic-chemistry.org Another copper-catalyzed strategy is the one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation cyclization. frontiersin.org This reaction employs a heterogeneous copper(I) complex, which facilitates recycling of the catalyst. frontiersin.org Furthermore, the regioselective synthesis of either 1,5-disubstituted or 1,3-disubstituted 1,2,4-triazoles can be controlled by the choice of metal catalyst; copper(II) catalysis typically yields 1,5-disubstituted products, whereas silver(I) catalysis selectively produces 1,3-disubstituted triazoles from aryl diazonium salts and isocyanides. organic-chemistry.orgfrontiersin.org
Iron-catalyzed systems have also emerged as a powerful tool. A novel one-pot synthesis of 3-amino-1,2,4-triazoles has been developed using an iron(III) chloride catalyst. researchgate.net This method involves the reaction of cyanamide (B42294) with hydroxylamine, followed by an iron-catalyzed reaction with various nitriles, demonstrating good yields for a range of substrates. researchgate.netmdpi.com
Other catalytic approaches include iodine-mediated oxidative cyclization. For instance, hydrazones can be converted to 1,3,5-trisubstituted 1,2,4-triazoles by reacting with amines in the presence of iodine and tert-butyl hydroperoxide (TBHP), tolerating a wide variety of functional groups. frontiersin.org
These catalytic methodologies provide robust and versatile pathways to access substituted 1,2,4-triazoles, including N-alkylated structures like 4-propyl-4H-1,2,4-triazol-3-amine, by allowing for the incorporation of the N4-propyl group either during or after the ring-forming step.
Derivatization Strategies for the Amino and Propyl Moieties of 4H-1,2,4-Triazol-3-amine, 4-propyl-
Functionalization of the Amino Group (C3-amine)
The exocyclic amino group at the C3 position of the 1,2,4-triazole ring is a key site for structural modification, enabling the synthesis of a diverse range of derivatives with varied chemical properties.
The primary amino group readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are typically achieved by treating the 3-amino-1,2,4-triazole with an appropriate acyl chloride, sulfonyl chloride, or anhydride in the presence of a base like pyridine. nih.gov
For example, a series of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines were synthesized by reacting substituted phenyl-1H-1,2,4-triazole-3,5-diamines with various benzenesulfonyl chlorides in pyridine. nih.gov This sulfonamidation reaction highlights a pathway to novel derivatives with potential biological applications. nih.gov The introduced amide and sulfonamide moieties can act as isosteres for other functional groups, potentially enhancing pharmacokinetic properties. researchgate.netnih.gov
Table 1: Examples of Sulfonamidation of 3-Amino-1,2,4-triazole Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| N³-(p-Tolyl)-1H-1,2,4-triazole-3,5-diamine | p-Toluenesulfonyl chloride | N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine | 23 | nih.gov |
| N³-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | 4-Phenoxybenzenesulfonyl chloride | N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | 21 | nih.gov |
The condensation of the C3-amino group with various aldehydes and ketones is a well-established method for forming Schiff bases (imines). nih.govdergipark.org.tr This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The process can be carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a solvent like methanol (B129727), sometimes with a few drops of an acid catalyst such as glacial acetic acid. nih.govresearchgate.net Sonication has also been employed to afford the desired Schiff bases in excellent yields within minutes. nih.gov
These Schiff bases, containing the reactive azomethine (-CH=N-) group, are stable intermediates for further chemical transformations and are themselves subjects of significant research. nih.govmwjscience.com The stability of these compounds is generally greater when derived from aromatic aldehydes compared to aliphatic ones, due to conjugation. dergipark.org.tr The formation of Schiff bases from 3-amino-1,2,4-triazoles has been widely documented as a route to molecules with diverse applications. nih.govdergipark.org.tr
Table 2: Synthesis of Schiff Bases from 3-Amino-1,2,4-triazole
| Amine Reactant | Aldehyde Reactant | Method | Yield (%) | Reference |
| 3-amino-1,2,4-triazole | Thiophene-2-carboxaldehyde | Sonication | 99 | nih.gov |
| 3-amino-1,2,4-triazole | 5-Nitrothiophene-2-carboxaldehyde | Sonication | 89 | nih.gov |
| 3-amino-1,2,4-triazole | Various aromatic aldehydes | Reflux in methanol | Not specified | nih.gov |
Direct alkylation and acylation of the exocyclic amino group provide another route for derivatization. While alkylation can sometimes occur at the ring nitrogens, specific conditions can favor substitution on the C3-amine. researchgate.net For instance, studies on 4-amino-1,2,4-triazole have shown that alkylation can occur on the exocyclic amino group. researchgate.net
Acylation of 3-amino-1,2,4-triazoles can lead to different products depending on the reaction conditions. While acylation often occurs on the N2 nitrogen of the triazole ring, forming 2-acyl-3-amino-1,2,4-triazoles, derivatization of the exocyclic amine is also a key synthetic transformation, typically falling under amidation reactions as described previously. acs.orgacs.org The synthesis of N,N-disubstituted 3-amino-1,2,4-triazoles has been achieved from di(benzotriazolyl)methanimines and substituted hydrazines, offering a regioselective method under mild conditions. researchgate.net
Modifications at the N4-Propyl Substituent
Direct chemical modification of the N4-propyl group on a pre-formed 4-propyl-4H-1,2,4-triazol-3-amine is synthetically challenging. A more common and strategic approach involves the synthesis of analogues where the N4-substituent is a functionally modified propyl chain. This is typically achieved by using a modified starting material during the triazole ring synthesis.
For example, a general process for preparing 4-amino-1,2,4-(4H)triazole derivatives involves reacting hydrazine with a corresponding carboxylic acid. google.com To synthesize an analogue with a modified propyl group, one would start with a functionalized butyric acid derivative instead of butyric acid itself. google.com
Alternatively, N-alkylation of a pre-existing 1,2,4-triazole ring is a viable strategy for introducing functionalized alkyl chains. While this can lead to a mixture of regioisomers (N1, N2, or N4 alkylation), specific methods have been developed to improve regioselectivity. mdpi.com For instance, the introduction of an alkyl/aryloxymethyl substituent at the N1 position of methyl 1,2,4-triazole-3-carboxylate (B8385096) has been achieved with high regioselectivity by using N-silyl derivatives of the triazole. mdpi.com Although this example pertains to the N1 position, similar principles can be applied to direct substitution to the N4 position, allowing for the introduction of propyl chains bearing hydroxyl, halogen, or other functional groups for further manipulation.
Introduction of Additional Functional Groups on the Propyl Chain
While the synthesis of the parent compound, 4H-1,2,4-Triazol-3-amine, 4-propyl-, is the primary focus, the introduction of functional groups onto the N-propyl chain can lead to a diverse library of analogues for further research. These modifications are typically performed on the N-alkylated triazole core, or by using a functionalized propyl-containing starting material.
Standard organic transformations can be applied to the propyl group. For instance, terminal hydroxylation could be achieved through selective oxidation, or the introduction of a halogen at a specific position on the propyl chain could be accomplished using appropriate halogenating agents. This functionalized propyl group could then serve as a handle for further synthetic elaborations, such as the introduction of other functional groups via nucleophilic substitution or cross-coupling reactions. The reactivity of the triazole ring and the amino group must be considered, and protection-deprotection strategies may be necessary.
Another approach is to start with a functionalized propyl-containing precursor. For example, using a 4-(3-hydroxypropyl)thiosemicarbazide in the cyclization reaction would directly yield the corresponding hydroxylated analogue.
Chain Elongation and Cyclization Reactions
The synthesis of 4H-1,2,4-Triazol-3-amine, 4-propyl- and its analogues often involves a key cyclization step. Two prominent methods are the Einhorn-Brunner reaction and the Pellizzari reaction, both of which are variations of the synthesis of 1,2,4-triazoles from hydrazides and other reagents. A more direct and widely used method for 3-amino-1,2,4-triazoles is the cyclization of guanylhydrazones, which can be formed from the reaction of aminoguanidine with aldehydes or ketones.
A plausible and efficient route to 4H-1,2,4-Triazol-3-amine, 4-propyl- starts with the synthesis of 1-propyl-3-acylthiosemicarbazide. This intermediate can be prepared by reacting propyl isothiocyanate with an acyl hydrazide. Subsequent intramolecular cyclization of the acylthiosemicarbazide, typically under basic conditions, leads to the formation of the 1,2,4-triazole ring. ptfarm.pl The reaction conditions for the cyclization step are crucial to ensure the desired regiochemistry.
Alternatively, the reaction of aminoguanidine with a propyl-containing carboxylic acid derivative can be employed. at.uaijisrt.com For instance, reacting aminoguanidine with butyric acid or one of its activated forms (e.g., acyl chloride, ester) would lead to an acylaminoguanidine intermediate, which can then be cyclized to the desired 3-amino-5-propyl-1,2,4-triazole. To obtain the 4-propyl isomer, a different strategy involving N-propylation of a pre-formed triazole ring or cyclization of a 4-propyl-substituted precursor is necessary. nih.gov
A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a substituted hydrazinecarboximidamide derivative. nih.gov This approach offers flexibility in introducing various substituents.
| Starting Materials | Key Intermediates | Reaction Type | Reference |
| Propyl isothiocyanate, Acyl hydrazide | 1-Propyl-3-acylthiosemicarbazide | Cyclization | ptfarm.pl |
| Aminoguanidine, Butyric acid derivative | Acylaminoguanidine | Acylation, Cyclization | at.uaijisrt.com |
| Substituted hydrazinecarboximidamide | N/A | Cyclization | nih.gov |
| N,N'-bis(4-bromobenzoyl)hydrazine, Propylamine | 4-propyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | N-Alkylation, Cyclization | nih.gov |
Strategies for Stereoselective Synthesis of Chiral 4H-1,2,4-Triazol-3-amine, 4-propyl- Analogues (if applicable)
The parent compound, 4H-1,2,4-Triazol-3-amine, 4-propyl-, is achiral. However, the development of stereoselective methods is highly relevant for the synthesis of chiral analogues, where a stereocenter is introduced, for instance, on the propyl chain or by creating atropisomerism. nih.govnih.gov
Asymmetric Catalysis in Triazole Synthesis
Asymmetric catalysis offers an elegant approach to introduce chirality in the synthesis of triazole analogues. While direct asymmetric synthesis of the 4-propyl derivative is not applicable due to its achiral nature, these methods are crucial for creating chiral analogues. For example, an asymmetric C-H activation/alkynylation on the propyl chain could introduce a stereocenter. acs.org
In the context of the broader triazole class, chiral phosphoric acid catalysts have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles through an asymmetric cyclodehydration reaction. nih.govnih.gov This highlights the potential of asymmetric catalysis to control stereochemistry in triazole systems. Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, can be rendered enantioselective for the synthesis of chiral 1,2,3-triazoles, and similar principles could be explored for 1,2,4-triazole analogues. thieme-connect.comnih.govthieme-connect.com
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.comscielo.org.mx A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of chiral analogues of 4H-1,2,4-Triazol-3-amine, 4-propyl-, a chiral auxiliary could be attached to the propyl chain precursor. For example, a chiral alcohol could be used to form an ester with a carboxylic acid that will become part of the propyl chain. After a diastereoselective reaction to introduce a new stereocenter, the auxiliary can be cleaved. Evans oxazolidinones and SAMP/RAMP hydrazones are examples of powerful chiral auxiliaries that have been widely used in asymmetric alkylation reactions. wikipedia.org Sulfur-based chiral auxiliaries derived from amino acids have also shown great utility in various asymmetric transformations. scielo.org.mxresearchgate.net
| Strategy | Description | Potential Application for Analogues | Reference |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Atroposelective synthesis of N-aryl analogues; Asymmetric functionalization of the propyl chain. | nih.govnih.gov |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct a diastereoselective reaction. | Asymmetric synthesis of analogues with stereocenters on the N-alkyl side chain. | wikipedia.orgsigmaaldrich.comscielo.org.mx |
Large-Scale Synthetic Considerations and Process Intensification for Research Production
Transitioning a synthetic route from laboratory scale to larger-scale research production requires careful consideration of factors such as safety, cost, efficiency, and environmental impact. For the synthesis of 4H-1,2,4-Triazol-3-amine, 4-propyl-, several aspects of process intensification can be explored.
One key consideration is the choice of starting materials and reagents. For large-scale synthesis, readily available and inexpensive starting materials are preferred. The use of hazardous reagents should be minimized or replaced with safer alternatives. For instance, while acyl chlorides are reactive, they can be corrosive and produce HCl as a byproduct. Using the corresponding carboxylic acid directly with a suitable coupling agent or under thermal conditions might be a more scalable approach. mdpi.com
Process intensification techniques such as continuous flow chemistry offer significant advantages for the synthesis of heterocyclic compounds like 1,2,4-triazoles. researchgate.netrsc.org Flow reactors allow for better control over reaction parameters (temperature, pressure, reaction time), improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The synthesis of 1,2,4-triazoles has been successfully demonstrated using continuous flow platforms, often involving a high-temperature cyclization step. researchgate.net
Microwave-assisted synthesis is another valuable tool for process intensification, as it can significantly reduce reaction times and improve yields. mdpi.comnih.gov The cyclodehydration step in triazole synthesis, for example, can often be accelerated using microwave irradiation. organic-chemistry.org
Advanced Spectroscopic and Crystallographic Elucidation of 4h 1,2,4 Triazol 3 Amine, 4 Propyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 4H-1,2,4-triazol-3-amine, 4-propyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.
The ¹H NMR spectrum of 4-propyl-4H-1,2,4-triazol-3-amine reveals distinct signals corresponding to the different proton environments within the molecule. In a typical spectrum recorded in a deuterated solvent like DMSO-d₆, the protons of the propyl group exhibit characteristic splitting patterns. The terminal methyl (CH₃) protons appear as a triplet, the adjacent methylene (B1212753) (CH₂) protons as a multiplet (sextet), and the methylene protons directly attached to the triazole nitrogen (N-CH₂) as another triplet. The amine (NH₂) protons usually present as a broad singlet, and the C5-H proton of the triazole ring appears as a downfield singlet.
For instance, in related 4-substituted-1,2,4-triazole derivatives, the triazole proton signal is often observed in the region of δ 8.20-8.75 ppm. researchgate.net The chemical shifts and coupling constants are instrumental in confirming the propyl chain's connectivity and conformation.
Table 1: Representative ¹H NMR Data for 4-Substituted-1,2,4-triazole Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Triazole C-H | 8.20-8.75 | s | - |
| Amine (NH₂) | 5.35-5.41 | s (broad) | - |
| N-CH₂ (propyl) | ~4.00 | t | ~7.0 |
| CH₂ (propyl) | ~1.60 | m | ~7.0 |
| CH₃ (propyl) | ~0.80 | t | ~7.0 |
Note: Data are generalized from typical spectra of related compounds and may vary based on solvent and specific substitution.
Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. In the ¹³C NMR spectrum of 4-propyl-4H-1,2,4-triazol-3-amine, the two carbon atoms of the triazole ring (C3 and C5) resonate at distinct downfield chemical shifts, typically in the range of 140-160 ppm, reflecting their electron-deficient nature. For example, in similar structures, these carbons can appear at chemical shift values between 160 to 106 ppm. researchgate.net The carbon atoms of the propyl group are observed at upfield chemical shifts. The N-CH₂ carbon appears around 40-50 ppm, the central CH₂ carbon around 20-25 ppm, and the terminal CH₃ carbon at approximately 10-15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Propyl-4H-1,2,4-triazol-3-amine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (Triazole) | ~155 |
| C5 (Triazole) | ~145 |
| N-CH₂ (propyl) | ~45 |
| CH₂ (propyl) | ~22 |
| CH₃ (propyl) | ~11 |
Note: These are predicted values and can vary in experimental conditions.
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For 4-propyl-4H-1,2,4-triazol-3-amine, COSY would show correlations between the adjacent methylene groups of the propyl chain (N-CH₂ and CH₂) and between the central methylene and the terminal methyl protons, confirming the propyl group's structure. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.com It allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the signal for the N-CH₂ protons would show a cross-peak with the N-CH₂ carbon signal. youtube.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the N-CH₂ protons would show a correlation to the C5 carbon of the triazole ring, confirming the attachment point of the propyl group.
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. ncl.res.in This is crucial for studying polymorphism, where a compound can exist in different crystalline forms, and for understanding supramolecular arrangements, such as hydrogen bonding networks. For 1,2,4-triazole (B32235) derivatives, ssNMR can differentiate between tautomeric forms and provide details on intermolecular interactions that are averaged out in solution. ncl.res.in For example, ¹H MAS and ¹³C CP-MAS experiments on related triazoles have been used to identify the signals of NH protons and triazole ring carbons in the solid state. ncl.res.in
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for gaining insights into its conformational properties.
The IR spectrum of 4-propyl-4H-1,2,4-triazol-3-amine displays a series of absorption bands that are characteristic of its functional groups. nih.gov The N-H stretching vibrations of the primary amine group (NH₂) typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the propyl group are observed around 2960-2850 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring give rise to characteristic absorptions in the 1650-1500 cm⁻¹ region. researchgate.net The C-N stretching vibrations and various bending vibrations appear in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule. The analysis of these bands confirms the presence of the key functional groups and provides information about the molecular structure. nih.gov
Table 3: Characteristic IR Absorption Bands for 4-Propyl-4H-1,2,4-triazol-3-amine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Amine) | 3400-3200 | Medium-Strong |
| C-H Stretching (Alkyl) | 2960-2850 | Medium-Strong |
| C=N Stretching (Triazole) | 1650-1550 | Medium |
| N-H Bending (Amine) | 1640-1560 | Medium |
| C-N Stretching | 1400-1200 | Medium |
Note: These are typical ranges and the exact positions and intensities can be influenced by the molecular environment and physical state.
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecular structures. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This distinction allows for the observation of vibrational modes that may be weak or absent in IR spectra, such as certain symmetric stretching modes.
For 4H-1,2,4-triazol-3-amine, 4-propyl-, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the triazole ring, the propyl substituent, and the amino group. The analysis of related 1,2,4-triazole compounds via Raman spectroscopy and density functional theory (DFT) calculations provides a basis for assigning these vibrational modes. researchgate.netresearchgate.netresearchgate.net Studies on 1,2,4-triazole itself have helped to identify the characteristic frequencies of the triazole ring. researchgate.netrsc.org The presence of substituents, such as the 4-propyl group, influences the electronic distribution and vibrational frequencies of the ring. nih.gov
Key vibrational modes anticipated in the Raman spectrum of 4H-1,2,4-triazol-3-amine, 4-propyl- include:
Triazole Ring Vibrations: The stretching and deformation modes of the C=N, N-N, C-N, and C-H bonds within the triazole ring. These typically appear in the 1000-1600 cm⁻¹ region. researchgate.net
Propyl Group Vibrations: C-H stretching vibrations (symmetric and asymmetric) in the 2800-3000 cm⁻¹ range, as well as CH₂ and CH₃ bending, wagging, and twisting modes at lower frequencies.
Amino Group Vibrations: N-H stretching vibrations, typically observed as strong bands in the 3200-3400 cm⁻¹ region, and NH₂ scissoring modes around 1600 cm⁻¹. researchgate.net
Ring Breathing Modes: Symmetric vibrations of the entire triazole ring, which are often strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.
The table below outlines the expected Raman shifts and their assignments for 4H-1,2,4-Triazol-3-amine, 4-propyl-, based on data from analogous structures. researchgate.netresearchgate.netresearchgate.net
Table 1: Predicted Raman Shifts for 4H-1,2,4-Triazol-3-amine, 4-propyl-
| Predicted Wavenumber (cm⁻¹) | Assignment |
| ~3300 - 3200 | N-H stretching (amino group) |
| ~2960 - 2870 | C-H stretching (propyl group) |
| ~1600 | NH₂ scissoring |
| ~1550 | C=N stretching (triazole ring) |
| ~1450 | CH₂/CH₃ deformation (propyl group) |
| ~1285 | N-C stretching |
| ~1050 | C-N-C stretching |
| ~1000 | Triazole ring breathing |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, electron ionization mass spectrometry (EI-MS) provides critical data. The molecular weight of this compound has been determined to be 126.1597 g/mol . nist.govnist.gov The mass spectrum reveals a molecular ion peak (M⁺) corresponding to this mass, confirming the compound's elemental formula. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, the exact mass provides definitive confirmation of its atomic composition. The calculated exact mass from its molecular formula, C₅H₁₀N₄, is 126.090546336 Da. nih.gov This value is a crucial parameter for the identification and characterization of the compound in complex mixtures and for verifying its synthesis.
Table 2: Molecular and Exact Mass of 4H-1,2,4-Triazol-3-amine, 4-propyl-
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₄ | nist.govnih.gov |
| Molecular Weight | 126.16 g/mol | nih.gov |
| Exact Mass | 126.090546336 Da | nih.gov |
Fragmentation Pathways and Structural Information Derivation
Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺) which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
The fragmentation of 4H-1,2,4-Triazol-3-amine, 4-propyl- is expected to proceed through several key pathways, primarily involving the cleavage of the propyl substituent and the decomposition of the triazole ring. General studies on the mass spectrometric fragmentation of 1,2,4-triazole derivatives show characteristic losses of small neutral molecules. researchgate.netresearchgate.net
Expected fragmentation pathways for 4-propyl-4H-1,2,4-triazol-3-amine include:
Loss of Propene: A common fragmentation for propyl-substituted compounds is the McLafferty rearrangement, leading to the loss of propene (C₃H₆, 42 Da) and the formation of a fragment ion at m/z 84.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the triazole nitrogen (alpha-cleavage) can result in the loss of an ethyl radical (•C₂H₅, 29 Da), producing a fragment at m/z 97.
Ring Fragmentation: The triazole ring itself can fragment through the loss of neutral molecules such as N₂, HCN, or N₂H₂. For instance, the molecular ion (m/z 126) can lose N₂ to form a fragment at m/z 98. The NIST Chemistry WebBook notes an appearance energy of 10.4 eV for a C₂H₄N₄⁺ fragment, suggesting a complex rearrangement and cleavage of the propyl group. nist.gov
Table 3: Potential Mass Spectrometry Fragments for 4H-1,2,4-Triazol-3-amine, 4-propyl-
| m/z | Proposed Fragment Structure/Formula | Neutral Loss |
| 126 | [C₅H₁₀N₄]⁺• (Molecular Ion) | - |
| 97 | [C₃H₅N₄]⁺ | •C₂H₅ |
| 84 | [C₂H₄N₄]⁺• | C₃H₆ |
| 83 | [C₂H₃N₄]⁺ | •C₃H₇ |
| 69 | [C₂H₃N₃]⁺• | C₃H₇N |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Single-Crystal X-ray Diffraction Analysis
While a specific single-crystal X-ray diffraction study for 4H-1,2,4-Triazol-3-amine, 4-propyl- is not prominently available in the reviewed literature, analysis of closely related structures provides a strong predictive model for its molecular geometry. rsc.orgrsc.org For instance, the crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole reveals a planar triazole ring. rsc.org It is expected that the 1,2,4-triazole ring in the title compound would also be essentially planar. The analysis would precisely define the bond distances within the triazole ring (e.g., N-N, N-C) and the geometry of the N-propyl bond. The conformation of the propyl chain relative to the plane of the triazole ring would also be determined, revealing any steric influences on the molecule's shape.
Crystal Packing and Supramolecular Interactions in the Solid State
The solid-state architecture of 4H-1,2,4-Triazol-3-amine, 4-propyl- would be dictated by a combination of intermolecular forces. The 1,2,4-triazole scaffold is rich in hydrogen bond donors (the amino group) and acceptors (the ring nitrogen atoms), making it highly capable of forming extensive hydrogen-bonding networks. rsc.orgresearchgate.netnih.gov
Key supramolecular interactions expected in the crystal structure include:
Hydrogen Bonding: The primary interaction governing the crystal packing is likely to be hydrogen bonds between the amino group (N-H) of one molecule and the un-substituted nitrogen atoms (N1 or N2) of the triazole ring of a neighboring molecule. acs.org These N-H···N interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov
Van der Waals Forces: The propyl groups, being nonpolar, would interact through weaker van der Waals forces, influencing the spacing and arrangement of the molecules in the crystal.
These noncovalent interactions are crucial as they define the material's physical properties, such as melting point and solubility. researchgate.net
Table 4: Expected Supramolecular Interactions in Crystalline 4H-1,2,4-Triazol-3-amine, 4-propyl-
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |
| Hydrogen Bonding | Amino Group (N-H) | Triazole Ring (N) | Primary driver of crystal packing |
| π-π Stacking | Triazole Ring (π system) | Triazole Ring (π system) | Contributes to lattice energy and stability |
| Van der Waals Forces | Propyl Group (C-H) | Propyl Group (C-H) | Influences intermolecular spacing and density |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Visible spectroscopy is a pivotal analytical technique for characterizing the electronic transitions and chromophoric systems within molecules. In the context of 4H-1,2,4-triazole derivatives, this method provides valuable insights into the influence of substituents and the surrounding solvent environment on the electronic structure of the triazole ring and its associated functional groups. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π* or σ*). The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar extinction coefficient, ε) are key parameters derived from UV-Vis spectra.
Absorption Maxima and Molar Extinction Coefficients
For instance, a series of 4-alkyl-3,5-bis(aryl)-4H-1,2,4-triazole derivatives have been synthesized and their UV-Vis spectroscopic data recorded in dichloromethane. nih.gov These compounds, while differing in substitution at the 3 and 5 positions from the target molecule, provide an approximation of the absorption characteristics for the 4-alkyl-4H-1,2,4-triazole core. The position and intensity of the absorption bands are significantly influenced by the nature of the aryl substituents.
Research on other derivatives, such as Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, shows multiple absorption bands, indicating complex electronic systems. For example, a Schiff base derived from 4-dimethylaminobenzaldehyde exhibited absorption maxima at 213 nm, 259 nm, and 374 nm. researchgate.net Another derivative, from 4-bromobenzaldehyde, showed peaks at 227 nm, 259 nm, and 307 nm. researchgate.net These variations highlight the sensitivity of the electronic spectra to the specific substitution pattern on the triazole ring.
Below is a table summarizing the UV-Vis absorption data for some representative 4-alkyl-4H-1,2,4-triazole derivatives, which can serve as a reference for understanding the potential electronic transitions in 4H-1,2,4-Triazol-3-amine, 4-propyl-.
| Compound | Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, cm-1M-1) x 10-3 | Reference |
|---|---|---|---|---|
| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | Dichloromethane | 351.0 | 59.5 | nih.gov |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | Dichloromethane | 297.0 | 36.4 | nih.gov |
| (E)-4-(4-(dimethylamino)benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Not Specified | 213, 259, 374 | Not Reported | researchgate.net |
| (E)-4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Not Specified | 227, 259, 307 | Not Reported | researchgate.net |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the position, intensity, and shape of UV-Vis absorption bands, a phenomenon known as solvatochromism. scribd.comresearchgate.net These effects arise from differential solvation of the ground and excited states of the molecule. Generally, polar solvents can interact with polar molecules through dipole-dipole interactions and hydrogen bonding, leading to stabilization or destabilization of the electronic states. youtube.com
For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. This is because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, moving the absorption maximum to a shorter wavelength. This occurs because the non-bonding electrons are often involved in hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state. slideshare.net
In the study of certain bis-azo thiophene (B33073) dyes, a noticeable solvatochromic effect was observed. The absorption maxima of these dyes shifted to longer wavelengths (bathochromic shift) as the solvent polarity increased from methanol (B129727) to chloroform (B151607) to DMF. biointerfaceresearch.com For example, one of the dyes exhibited an absorption maximum at 502 nm in methanol, 512 nm in chloroform, and 654 nm in DMF. biointerfaceresearch.com This indicates a more polar excited state that is stabilized by the more polar solvents.
The following table illustrates the typical shifts in absorption maxima observed for a related class of dyes in different solvents, demonstrating the principle of solvatochromism.
| Compound Class | Solvent | Typical Absorption Range (λmax, nm) | Reference |
|---|---|---|---|
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes | Methanol | 486 - 502 | biointerfaceresearch.com |
| Chloroform | 502 - 512 | biointerfaceresearch.com | |
| DMF | 626 - 654 | biointerfaceresearch.com |
Theoretical and Computational Investigations on 4h 1,2,4 Triazol 3 Amine, 4 Propyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For 1,2,4-triazole (B32235) systems, these methods have been widely applied to understand their structure-activity relationships.
Density Functional Theory (DFT) is a powerful computational method for predicting the geometry and energy of molecules. Studies on various 1,2,4-triazole derivatives using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have shown that the triazole ring is planar. nih.govnih.gov The substitution at the N4 position with a propyl group and at the C3 position with an amine group is expected to influence the bond lengths and angles of the triazole core due to electronic and steric effects.
The geometry of 4H-1,2,4-Triazol-3-amine, 4-propyl- would be optimized to find its most stable three-dimensional arrangement. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be predicted with high accuracy. For instance, the C-N and N-N bond lengths within the triazole ring are expected to be intermediate between single and double bonds, indicative of the ring's aromatic character. The presence of the electron-donating amino group at the C3 position would likely lead to a slight elongation of the adjacent C-N bonds and a small alteration in the ring's internal angles. The propyl group at the N4 position, being an alkyl group, is not expected to significantly alter the electronic structure of the ring through resonance but will have steric implications.
Table 1: Predicted Geometrical Parameters of 4H-1,2,4-Triazol-3-amine, 4-propyl- based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-N2 | ~1.38 |
| N2-C3 | ~1.32 |
| C3-N4 | ~1.37 |
| N4-C5 | ~1.36 |
| C5-N1 | ~1.33 |
| C3-NH2 | ~1.36 |
| N4-CH2(propyl) | ~1.47 |
| Bond Angles (degrees) | |
| N1-N2-C3 | ~108 |
| N2-C3-N4 | ~112 |
| C3-N4-C5 | ~105 |
| N4-C5-N1 | ~110 |
| C5-N1-N2 | ~105 |
Note: These values are illustrative and based on DFT studies of similar 4-substituted 1,2,4-triazole derivatives.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.com
For 4H-1,2,4-Triazol-3-amine, 4-propyl-, the HOMO is expected to be localized primarily on the triazole ring and the exocyclic amino group, which are rich in π-electrons. The LUMO is likely to be distributed over the triazole ring as well. The presence of the electron-donating amino group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The alkyl (propyl) group at N4 has a smaller electronic effect but can influence the orbital energies through inductive effects.
Table 2: Predicted Frontier Molecular Orbital Energies of 4H-1,2,4-Triazol-3-amine, 4-propyl- based on Analogous Systems
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -0.5 to -1.5 |
| HOMO-LUMO Gap | ~ 5.0 to 7.0 |
Note: These values are illustrative and based on FMO analysis of various substituted 1,2,4-triazoles. researchgate.netresearchgate.net
The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). irjweb.comresearchgate.net This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack.
In 4H-1,2,4-Triazol-3-amine, 4-propyl-, the most negative electrostatic potential is expected to be located around the nitrogen atoms of the triazole ring (specifically N1 and N2) and the nitrogen of the amino group, due to the presence of lone pairs of electrons. These regions are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the propyl chain will exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The MEPS analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the biological activity of many triazole derivatives. nih.gov
Tautomerism and Conformational Dynamics Studies
The structural flexibility of 4H-1,2,4-Triazol-3-amine, 4-propyl- is another important aspect that can be investigated computationally, encompassing both tautomerism of the triazole ring and the conformational freedom of the propyl side chain.
1,2,4-Triazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the ring nitrogens. For a 3-amino-1,2,4-triazole system, the primary tautomers are the 1H, 2H, and 4H forms. Computational studies have shown that for the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov However, the relative stability of tautomers can be significantly influenced by the nature and position of substituents.
For 3-amino-1,2,4-triazole, theoretical studies have indicated that the 1H-3-amino tautomer is generally the most stable form. ijsr.net In the case of 4H-1,2,4-Triazol-3-amine, 4-propyl-, the presence of the propyl group at the N4 position "locks" the tautomeric form, preventing the prototropic shifts that would lead to the 1H or 2H tautomers of the core ring. Therefore, while the study of tautomerism is crucial for the parent 3-amino-1,2,4-triazole, for the N4-propyl substituted derivative, the 4H form is the fixed tautomeric state.
The propyl side chain attached to the N4 atom of the triazole ring introduces conformational flexibility. The rotation around the N4-C(propyl) and C-C bonds of the propyl group will lead to different conformers with varying energies. A potential energy surface scan can be performed by systematically rotating the dihedral angles of the propyl chain to identify the most stable conformers.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational flexibility, solvent interactions, and dynamic behavior of a molecule like 4H-1,2,4-Triazol-3-amine, 4-propyl-. Such simulations provide a view of the molecule in a virtual environment that mimics real-world conditions, such as in a solvent.
The choice of solvent can significantly influence the conformation, stability, and interactions of a solute molecule. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, MD simulations can model how its structure adapts to different solvent environments, from polar (like water) to non-polar.
Conformational Changes: The flexible propyl group attached to the nitrogen at position 4 (N4) of the triazole ring can adopt various conformations. In a polar solvent like water, the molecule would likely orient itself to maximize hydrogen bonding between its amino (-NH2) group and the solvent molecules. The hydrophobic propyl chain might fold to minimize its contact with water. In contrast, in a non-polar solvent, the propyl chain would be more extended.
Energetic Behavior: Studies on other triazole derivatives have shown that the total energy of the molecule tends to decrease as the polarity of the solvent increases, indicating greater stabilization. nih.gov For instance, computational analyses of similar triazole compounds using a polarizable continuum model (PCM) have confirmed that solvent effects significantly influence the stability of different tautomeric forms. tandfonline.com An MD simulation for 4H-1,2,4-Triazol-3-amine, 4-propyl- would quantify these energetic changes, calculating the free energy of solvation and identifying the most stable conformations in various media.
MD simulations are particularly effective at mapping the complex network of intermolecular forces between the solute and solvent, or between multiple solute molecules. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, the key interactions for simulation would include:
Hydrogen Bonding: The amino group (-NH2) and the nitrogen atoms within the triazole ring are prime sites for forming hydrogen bonds. Simulations can identify the average number of hydrogen bonds, their lifetimes, and their geometry, which are crucial for understanding the molecule's solubility and interaction with biological targets.
Pi-Interactions: The triazole ring is an aromatic system. In studies of related triazole compounds, π-π stacking interactions have been observed, which can influence how molecules aggregate or bind to receptor sites. nih.gov MD simulations can explore the potential for such interactions between two or more molecules of 4H-1,2,4-Triazol-3-amine, 4-propyl-.
A study on other 1,2,4-triazole derivatives in an acidic medium used MD simulations to calculate interaction energies, confirming that specific tautomers form more stable conformations due to intermolecular hydrogen bonds. tandfonline.com
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, a variety of descriptors can be computationally derived from its 2D and 3D structures. nih.gov
These descriptors serve as the independent variables in a statistical model to correlate with a dependent variable, such as antifungal activity or solubility. For example, XLogP3 provides a measure of lipophilicity, which is critical for membrane permeability, while the Topological Polar Surface Area (TPSA) is often correlated with drug transport properties. nih.gov
Table 1: Computed Molecular Descriptors for 4H-1,2,4-Triazol-3-amine, 4-propyl-
| Descriptor | Value | Description | Source |
|---|---|---|---|
| Molecular Weight | 126.16 g/mol | The mass of one mole of the substance. | nih.gov |
| XLogP3 | -0.1 | A computed measure of hydrophobicity (log P). | nih.gov |
| Hydrogen Bond Donors | 2 | Number of atoms that can donate a hydrogen atom to a hydrogen bond. | nih.gov |
| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen atom in a hydrogen bond. | nih.gov |
| Rotatable Bond Count | 2 | Number of bonds that allow free rotation around them. | nih.gov |
| Topological Polar Surface Area (TPSA) | 68.8 Ų | The surface area of polar atoms (usually oxygen and nitrogen) in a molecule. | nih.gov |
| Heavy Atom Count | 9 | The number of non-hydrogen atoms in the molecule. | nih.gov |
| Formal Charge | 0 | The net electrical charge of the molecule. | nih.gov |
This data is computationally generated and sourced from the PubChem database. nih.gov
Once molecular descriptors are calculated for a series of related compounds, a predictive model can be built. This typically involves using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA) to create an equation that links the descriptors to the observed activity. mdpi.com
For instance, a hypothetical QSAR study on a series of 4-alkyl-4H-1,2,4-triazol-3-amine derivatives, including the 4-propyl variant, could be conducted to predict their antifungal activity against a specific fungal strain. neliti.comnih.gov
Modeling Process:
Data Set: A training set of triazole compounds with known antifungal activities (e.g., measured as IC₅₀) would be assembled.
Descriptor Calculation: Molecular descriptors (like those in Table 1) would be calculated for all compounds in the set.
Model Generation: A statistical method, such as MLR, would be used to generate an equation. A hypothetical equation might look like: pIC₅₀ = β₀ + β₁(XLogP3) + β₂(TPSA) + β₃(RotatableBondCount) Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and β are the regression coefficients determined by the software.
Validation: The model's predictive power would be validated internally (e.g., using leave-one-out cross-validation, Q²) and externally with a separate test set of compounds not used in model generation. nih.govmdpi.com
A successful QSAR model could then be used to predict the antifungal activity of new, unsynthesized derivatives of 4H-1,2,4-Triazol-3-amine, guiding the design of more potent compounds. Studies on other triazole series have successfully used descriptors related to connectivity, electronegativity, and van der Waals properties to build robust predictive models for antimicrobial activities. mdpi.com
Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies for 4h 1,2,4 Triazol 3 Amine, 4 Propyl
Investigation of Reaction Pathways at the Triazole Ring
The reactivity of the 1,2,4-triazole (B32235) ring in 4-propyl-4H-1,2,4-triazol-3-amine is characterized by its aromaticity and the presence of three nitrogen atoms, which significantly influence its electron distribution. This structure makes the ring generally stable and resistant to cleavage, but also defines its behavior towards electrophiles and nucleophiles. rsc.org
Electrophilic Aromatic Substitution on the Triazole Ring (if applicable)
The 1,2,4-triazole ring system is considered electron-deficient or π-deficient. This is due to the presence of three electronegative nitrogen atoms, which lower the electron density at the ring's carbon atoms. nih.gov Consequently, classical electrophilic aromatic substitution on the carbon atoms (C3 and C5) is generally not favored.
Instead, electrophilic attack occurs readily on the ring's nitrogen atoms, which possess lone pairs of electrons and are the sites of highest electron density. nih.gov For a 4H-1,2,4-triazole that is already substituted at the N4 position, like the 4-propyl derivative, electrophilic attack would preferentially occur at the N1 or N2 positions. For the parent 1H-1,2,4-triazole, protonation occurs readily at the N4 position. asianpubs.org Alkylation of unsubstituted 1H-1,2,4-triazole can result in a mixture of N1- and N4-substituted products, depending on the reaction conditions. asianpubs.org
Nucleophilic Attack and Ring-Opening Reactions
The π-deficient character of the 1,2,4-triazole ring renders its carbon atoms susceptible to nucleophilic attack, particularly under harsh conditions or with strong nucleophiles. nih.gov While the ring is generally stable, certain substituted triazoles can undergo ring-opening and re-closure reactions.
A notable reaction in this class is the Dimroth rearrangement. This is an isomerization process where endocyclic and exocyclic atoms (typically nitrogen) switch places through a ring-opening/ring-closing sequence. wikipedia.orgnih.gov For 1,2,3-triazoles, this typically occurs in the presence of a base or upon heating. wikipedia.orgrsc.org For instance, 4-amino-3-benzyl-1,2,3-triazole has been shown to isomerize in hot, basic solutions to an equilibrium mixture containing the 4-benzylamino isomer. rsc.org This process involves the opening of the triazole ring to form a diazo intermediate, followed by rotation and re-cyclization. wikipedia.org While many examples involve 1,2,3-triazoles or other heterocyclic systems like pyrimidines, this pathway demonstrates a potential mode of reactivity for 1,2,4-triazoles bearing an exocyclic amino group under specific conditions. nih.gov The rearrangement rate and equilibrium position are influenced by factors such as pH and the nature of the substituents. nih.gov
Cycloaddition Reactions Involving the Triazole Moiety
Due to its aromatic stability, the 1,2,4-triazole ring itself is generally unreactive in cycloaddition reactions. Most of the literature describes [3+2] cycloaddition reactions as a primary method for synthesizing the 1,2,4-triazole ring, rather than as a reaction of a pre-formed triazole. researchgate.netrsc.orgfrontiersin.org These synthetic methods often involve the reaction of components like nitrile imines with a suitable dipolarophile. researchgate.net
However, highly activated triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are well-known for their participation as potent dienophiles in Diels-Alder reactions. The reactivity of these triazolediones is driven by the electron-withdrawing carbonyl groups, a feature absent in 4H-1,2,4-Triazol-3-amine, 4-propyl-. Therefore, direct participation of the 4-propyl-4H-1,2,4-triazol-3-amine ring in cycloaddition reactions is not a commonly reported or expected pathway under normal conditions.
Reactivity of the Exocyclic Amino Group
The exocyclic amino group at the C3 position is a primary nucleophile and represents the most reactive site for many derivatization reactions of 4-propyl-4H-1,2,4-triazol-3-amine. researchgate.net
Condensation Reactions with Carbonyl Compounds
The primary amino group readily undergoes condensation reactions with various carbonyl compounds, particularly aldehydes, to form the corresponding N-((4H-1,2,4-triazol-3-yl)imino) derivatives, commonly known as Schiff bases. This reaction is a cornerstone for the derivatization of amino-triazoles. nih.govnepjol.infonih.gov The reaction typically proceeds by nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com Studies on analogous 4-amino-1,2,4-triazoles and 3-amino-1,2,4-triazoles demonstrate that these reactions can be carried out with a wide range of substituted aromatic aldehydes, often under mild conditions such as heating in a suitable solvent or sonication. nih.govmdpi.comresearchgate.net
The table below summarizes representative condensation reactions for structurally similar amino-triazoles, illustrating the versatility of this transformation.
| Amine Reactant | Aldehyde Reactant | Solvent/Conditions | Product (Schiff Base) | Yield (%) | Reference |
| 4-Amino-4H-1,2,4-triazole | 4-(Dimethylamino)benzaldehyde | Acetic acid, grinding | (E)-N'-(4-(Dimethylamino)benzylidene)-4H-1,2,4-triazole-4-amine | 66 | researchgate.net |
| 4-Amino-4H-1,2,4-triazole | 4-Chlorobenzaldehyde | Acetic acid, grinding | (E)-N'-(4-Chlorobenzylidene)-4H-1,2,4-triazole-4-amine | 72 | researchgate.net |
| 3-Amino-1,2,4-triazole | Benzaldehyde | Ultrasound | 1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine | 96 | nih.gov |
| 3-Amino-1,2,4-triazole | Salicylaldehyde | Ultrasound | 2-((4H-1,2,4-triazol-3-yl)imino)methyl)phenol | 96 | nih.gov |
| 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 4-Methoxybenzaldehyde | Ethanol, reflux | 4-((E)-(4-Methoxybenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | mdpi.com |
Note: The examples provided are for analogous compounds to illustrate the general reactivity, as specific data for the 4-propyl derivative is not available in the cited literature.
Reactions with Isocyanates and Isothiocyanates
The nucleophilic amino group of 3-amino-1,2,4-triazole derivatives reacts efficiently with isocyanates and isothiocyanates to yield the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. This reaction provides a straightforward route to a diverse range of functionalized molecules. nih.gov The reaction involves the nucleophilic attack of the exocyclic nitrogen atom on the electrophilic carbon of the isocyanate or isothiocyanate group.
For example, various aryl isocyanates react with aminophenylacetic acid derivatives (as precursors to amino-triazoles) in acetone (B3395972) to form urea linkages. asianpubs.orgnih.gov Similarly, reactions with isothiocyanates lead to thioureas. nih.gov These urea and thiourea derivatives containing a 1,2,4-triazole moiety are of significant interest in medicinal chemistry.
The table below presents examples of urea and thiourea formation from related amino-triazole precursors.
| Amine Precursor | Isocyanate/Isothiocyanate | Solvent/Conditions | Product Class | Reference |
| 4-(Aminophenyl)acetic acid | Various Aryl Isocyanates | Acetone, reflux | Phenyl Urea Derivatives | nih.gov |
| 4-(Aminophenyl)acetic acid | Various Aryl Isothiocyanates | 100 °C | Phenyl Thiourea Derivatives | nih.gov |
| 4-Aminophenoxy acetic acid | 4-Chlorophenyl isocyanate | Acetone, rt | 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)urea | asianpubs.org |
| 1,3-Diarylthiourea | Acylhydrazide | Hg(OAc)₂, rt | Aryl-(4-aryl-4H- asianpubs.orgrsc.orgnih.govtriazol-3-yl)-amine | nih.gov |
Note: The examples illustrate the formation of urea/thiourea linkages in the synthesis of or from precursors of substituted triazoles. This reactivity is directly applicable to the exocyclic amino group of 4-propyl-4H-1,2,4-triazol-3-amine.
Diazotization and Coupling Reactions
The exocyclic amino group at the C3 position of the 4H-1,2,4-triazole ring is a primary aromatic-like amine, making it amenable to diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting diazonium salt, 4-propyl-4H-1,2,4-triazol-3-yl-diazonium, is a highly reactive intermediate.
Due to their inherent instability, these heterocyclic diazonium salts are generally not isolated but are used immediately in subsequent reactions nih.gov. The diazonium group is an excellent leaving group (N₂) and can be substituted by a wide range of nucleophiles.
Sandmeyer and Related Reactions: The triazole diazonium salt can undergo Sandmeyer-type reactions, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN) youtube.com. This provides a pathway to 3-halo- or 3-cyano-4-propyl-4H-1,2,4-triazoles. The introduction of an iodide can be achieved by treatment with potassium iodide, often without the need for a copper catalyst youtube.com.
Azo Coupling: The 4-propyl-4H-1,2,4-triazol-3-yl-diazonium salt can also act as an electrophile in azo coupling reactions. It can react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo dyes nih.gov. The coupling typically occurs at the para-position of the activated aromatic ring. These reactions are sensitive to pH, with phenols requiring mildly alkaline conditions and anilines coupling under weakly acidic conditions. The general scheme for these reactions is presented below.
Table 1: Potential Products from Diazotization of 4H-1,2,4-Triazol-3-amine, 4-propyl-
| Reagent | Reaction Type | Potential Product |
| NaNO₂, HCl (0-5 °C) | Diazotization | 4-propyl-4H-1,2,4-triazol-3-yl-diazonium chloride |
| CuCl | Sandmeyer | 3-chloro-4-propyl-4H-1,2,4-triazole |
| CuBr | Sandmeyer | 3-bromo-4-propyl-4H-1,2,4-triazole |
| CuCN | Sandmeyer | 4-propyl-4H-1,2,4-triazole-3-carbonitrile |
| KI | Iodination | 3-iodo-4-propyl-4H-1,2,4-triazole |
| Phenol | Azo Coupling | 4-((4-propyl-4H-1,2,4-triazol-3-yl)diazenyl)phenol |
| N,N-Dimethylaniline | Azo Coupling | 4-((4-propyl-4H-1,2,4-triazol-3-yl)diazenyl)-N,N-dimethylaniline |
Transformations of the Propyl Side Chain
The N4-propyl group offers another site for chemical modification, although it is generally less reactive than the exocyclic amino group. Transformations typically require more forcing conditions and focus on functional group interconversions or the introduction of unsaturation.
Functional Group Interconversions (e.g., Oxidation, Reduction)
While specific studies on the oxidation or reduction of the 4-propyl side chain of this particular triazole are not extensively documented, general principles of alkane functionalization can be applied.
Oxidation: The propyl chain is relatively resistant to oxidation. However, strong oxidizing agents under specific conditions could potentially introduce a hydroxyl group, leading to various propanol (B110389) derivatives. For instance, selective oxidation at the benzylic-like position (the carbon adjacent to the nitrogen) might be achievable with certain reagents, though this is challenging for a simple propyl group compared to, for example, a benzyl (B1604629) group. More aggressive oxidation could lead to cleavage of the side chain or degradation of the heterocyclic ring.
Reduction: As the propyl group is a saturated alkyl chain, it is already in a reduced state and not susceptible to further reduction under standard chemical conditions.
Introduction of Unsaturations
Introducing a double bond into the propyl side chain to form a propenyl or allyl group can be accomplished through a two-step process. This would typically involve initial halogenation of the propyl chain, followed by elimination.
Halogenation-Elimination: Free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could introduce a bromine atom onto the propyl chain, preferentially at the second carbon due to radical stability. Subsequent treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) would induce dehydrohalogenation, leading to the formation of a propenyl-substituted triazole. The position of the double bond would depend on the position of the initial halogenation.
Metal Coordination Chemistry of 4H-1,2,4-Triazol-3-amine, 4-propyl- and its Ligand Properties
The 4H-1,2,4-triazole-3-amine scaffold is a versatile ligand in coordination chemistry. It possesses multiple potential donor sites: the nitrogen atoms of the triazole ring (N1 and N2) and the exocyclic amino group (-NH₂). The 4-propyl substituent primarily influences the steric and electronic properties of the ligand.
Synthesis of Metal Complexes with Transition Metals
Complexes of substituted 3-amino-1,2,4-triazoles with a variety of transition metals, including cobalt(II), manganese(II), zinc(II), and cadmium(II), have been synthesized. mdpi.commdpi.comtandfonline.com The synthesis typically involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or carboxylate) with the triazole ligand in a suitable solvent such as water or an alcohol. The resulting complexes can be mononuclear, binuclear, or polymeric, depending on the metal-to-ligand ratio, the counter-ion, and the reaction conditions (e.g., temperature, pH). mdpi.com
Characterization of Coordination Modes and Geometries
The coordination behavior of 4H-1,2,4-Triazol-3-amine, 4-propyl- is expected to be similar to other 3-amino-1,2,4-triazoles, which can act as monodentate, bidentate, or bridging ligands.
Monodentate Coordination: Coordination can occur through one of the ring nitrogens, typically N1 or N2.
Bidentate Coordination: The ligand can chelate to a metal center using the exocyclic amino nitrogen and an adjacent ring nitrogen (N2), forming a stable five-membered ring.
Bridging Ligand: The most common coordination mode for 1,2,4-triazoles involves bridging two metal centers via the N1 and N2 atoms (µ-N1,N2-triazole bridge). mdpi.com This mode often leads to the formation of polynuclear or coordination polymer structures. mdpi.comiucr.org
The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the coordination mode of the ligand. Octahedral, tetrahedral, and square pyramidal geometries are commonly observed. mdpi.commdpi.com For example, Co(II) and Mn(II) often form octahedral complexes, while Zn(II) and Cd(II) can adopt either tetrahedral or octahedral geometries. mdpi.commdpi.comiucr.org The specific coordination environment can be elucidated using techniques such as single-crystal X-ray diffraction.
Table 2: Expected Coordination Properties of 4H-1,2,4-Triazol-3-amine, 4-propyl- with Transition Metals
| Metal Ion | Potential Coordination Geometry | Common Coordination Modes | Resulting Structure |
| Co(II) | Octahedral, Tetrahedral tandfonline.com | µ-N1,N2 bridging, Chelating (N2, -NH₂) | Polymeric chains, Layers, or Discrete molecules tandfonline.com |
| Mn(II) | Octahedral mdpi.com | µ-N1,N2 bridging | Polymeric chains or networks |
| Zn(II) | Octahedral, Tetrahedral mdpi.com | Chelating (N2, -NH₂), µ-N1,N2 bridging | Discrete mononuclear or polymeric structures mdpi.com |
| Cd(II) | Octahedral mdpi.com | µ-N1,N2 bridging | 1D or 2D Coordination Polymers mdpi.commdpi.com |
Investigation of Redox Properties of Metal Complexes
The redox behavior of metal complexes is a critical aspect of their chemistry, influencing their potential applications in areas such as catalysis, sensing, and materials science. While specific electrochemical data for metal complexes of 4-propyl-4H-1,2,4-triazol-3-amine are not extensively documented in the reviewed literature, the redox properties can be inferred from studies on analogous 1,2,4-triazole-based ligands and their transition metal complexes.
The coordination of a metal ion to the triazole ligand can significantly alter the electron density at both the metal center and the ligand, thereby influencing the ease of oxidation and reduction. The nitrogen atoms of the triazole ring and the exocyclic amino group are key coordination sites. The electronic properties of the substituent at the N4 position, in this case, a propyl group, can modulate the electron-donating ability of the ligand and, consequently, the redox potentials of the resulting metal complexes.
Studies on related nickel(II) terpyridine complexes have shown that the ligand sphere plays a more significant role in determining the redox potentials than the formal oxidation state of the metal ion. lehigh.edu For instance, the electrochemical analysis of nickel complexes can reveal accessible Ni(II)/Ni(I) or Ni(III)/Ni(II) redox couples. The potential at which these redox events occur is sensitive to the nature of the ligands. It is plausible that complexes of 4-propyl-4H-1,2,4-triazol-3-amine with metals like nickel would exhibit similar behavior, with the propyl group providing a certain electronic and steric influence on the metal's coordination environment.
Furthermore, the investigation of manganese complexes with N-heterocyclic carbene ligands has demonstrated the possibility of accessing multiple oxidation states, such as Mn(IV) and Mn(III), which are crucial for photoredox catalysis. nih.gov Although not a carbene, the 4-propyl-4H-1,2,4-triazol-3-amine ligand can also stabilize different oxidation states of manganese, and the resulting complexes would be expected to possess interesting redox properties.
The table below summarizes the types of redox transitions that could be anticipated in metal complexes of 4-propyl-4H-1,2,4-triazol-3-amine, based on findings for similar metal-triazole systems.
| Metal Ion | Potential Redox Couples | Influencing Factors |
| Nickel(II) | Ni(II)/Ni(I), Ni(III)/Ni(II) | Ligand field strength, coordination geometry, solvent |
| Copper(II) | Cu(II)/Cu(I) | Geometry of the complex, nature of co-ligands |
| Manganese(II) | Mn(III)/Mn(II), Mn(IV)/Mn(III) | Presence of stabilizing ligands, reaction conditions |
| Cobalt(II) | Co(III)/Co(II) | Ligand environment, potential for spin-state changes |
This table is illustrative and based on general principles and data from related metal-triazole complexes.
Catalytic Activities of Metal-Triazole Complexes
Metal complexes derived from 1,2,4-triazole ligands are known to exhibit a wide range of catalytic activities, participating in various organic transformations. The specific catalytic performance is dictated by the nature of the metal center, the coordination environment provided by the ligand, and the reaction conditions. While direct catalytic applications of 4-propyl-4H-1,2,4-triazol-3-amine complexes are not detailed in the available literature, the catalytic potential can be extrapolated from related systems.
Manganese complexes, for example, have emerged as sustainable catalysts for late-stage C-H functionalization of bioactive molecules. nih.gov The variable oxidation states of manganese, from -3 to +7, allow for a diverse range of catalytic cycles. nih.gov A manganese complex of 4-propyl-4H-1,2,4-triazol-3-amine could potentially catalyze oxidation reactions, such as the azidation of C-H bonds, through the formation of high-valent manganese-oxo or manganese-azido intermediates. nih.gov
Cobalt complexes with triazole-containing ligands have been investigated for the photocatalytic reduction of CO2 to CO. researchgate.net The catalytic cycle often involves the electrochemical reduction of the cobalt center to a lower oxidation state, which then activates the CO2 molecule. A cobalt complex with 4-propyl-4H-1,2,4-triazol-3-amine could be a candidate for such catalytic systems, where the ligand would play a role in stabilizing the catalytically active species. Similarly, cobalt nanoparticles supported on carbon materials have shown high efficiency in the catalytic hydrogenation of dinitrophenols. mdpi.com
Copper complexes with triazole derivatives are also of significant interest. For instance, copper-catalyzed alkyne-azide cycloaddition (CuAAC), a prominent "click" reaction, often utilizes copper(I) species that can be stabilized by nitrogen-containing ligands. acs.org A copper(I) complex of 4-propyl-4H-1,2,4-triazol-3-amine could potentially catalyze such reactions.
The table below provides examples of catalytic reactions where metal complexes of ligands analogous to 4-propyl-4H-1,2,4-triazol-3-amine have shown activity, suggesting potential applications for its own metal complexes.
| Metal | Catalytic Reaction | Example from Literature (with related ligands) |
| Manganese | C-H Functionalization | Late-stage C-H azidation of bioactive molecules. nih.gov |
| Cobalt | CO2 Reduction | Photocatalytic reduction of CO2 to CO. researchgate.net |
| Cobalt | Hydrogenation | Catalytic hydrogenation of 2,4-dinitrophenol. mdpi.com |
| Nickel | Cross-Coupling Reactions | Cross-coupling of alkyl halides with alkyl nucleophiles. lehigh.edu |
| Copper | Click Chemistry (CuAAC) | Copper-catalyzed alkyne-azide cycloaddition. acs.org |
This table presents potential catalytic applications based on studies of similar metal-triazole complexes.
Investigation of Molecular Interactions and Biochemical Pathway Modulation by 4h 1,2,4 Triazol 3 Amine, 4 Propyl Derivatives
Molecular Target Identification and Binding Studies
The initial step in characterizing a compound's mechanism of action involves identifying its molecular targets. This is typically achieved through a combination of computational and experimental methods.
In Vitro Receptor Binding Assays
In vitro receptor binding assays are crucial for determining the affinity of a compound for specific biological receptors. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound, providing key data such as the inhibitory constant (Ki) or the dissociation constant (Kd).
At present, there is no publicly available data from in vitro receptor binding assays for 4H-1,2,4-Triazol-3-amine, 4-propyl- or its direct derivatives. Such studies would be essential to determine if this class of compounds interacts with specific G-protein coupled receptors (GPCRs), ion channels, or other receptor families.
Enzyme Inhibition Kinetic Studies (e.g., COX-1/COX-2, LOX, CYP51)
Many triazole derivatives are known to exert their effects by inhibiting key enzymes. For instance, the anti-inflammatory properties of some triazoles stem from their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade. Furthermore, the antifungal activity of azole compounds is often attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis.
While the broader class of 1,2,4-triazoles has been investigated for the inhibition of these enzymes, specific kinetic data, such as IC50 values and the mode of inhibition for 4H-1,2,4-Triazol-3-amine, 4-propyl-, are not documented in the available literature. An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction for the parent compound suggests it may be a substrate for CYP3A4 and an inhibitor for several other cytochrome P450 enzymes. However, these are computational predictions and require experimental validation.
Analysis of Hydrogen Bonding and Dipole Interactions with Biological Receptors
Molecular docking and computational studies are invaluable for visualizing the binding modes of ligands within the active sites of their target proteins. These analyses can predict and detail crucial non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which govern binding affinity and selectivity.
While molecular docking studies have been performed on various other 1,2,4-triazole (B32235) derivatives, showcasing their interactions with enzymes like c-kit tyrosine kinase and protein kinase B, no such studies have been published specifically for 4H-1,2,4-Triazol-3-amine, 4-propyl-.
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques provide a deeper understanding of the thermodynamics and kinetics of ligand-target binding, offering a more complete picture of the molecular recognition process.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). This information is critical for understanding the driving forces behind the interaction.
There are currently no published ITC studies for 4H-1,2,4-Triazol-3-amine, 4-propyl- or its derivatives, which would be necessary to thermodynamically characterize its binding to any identified molecular targets.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. This kinetic information is complementary to the thermodynamic data from ITC and provides insights into the stability of the ligand-target complex.
As with other biophysical and experimental data, there is a lack of published SPR studies for 4H-1,2,4-Triazol-3-amine, 4-propyl-, preventing an analysis of its binding kinetics to any potential biological receptors or enzymes.
Computational Modeling of Molecular Docking and Protein-Ligand Interactions
Computational methods, particularly molecular docking, are indispensable tools for predicting and analyzing the interactions between small molecules (ligands) and their macromolecular targets (proteins). nih.govresearchgate.net These techniques provide crucial insights into the binding mechanisms that underpin the biological activity of drug candidates.
Molecular Docking Simulations to Predict Binding Modes
Molecular docking simulations are employed to predict the preferred orientation and conformation (the "binding mode" or "pose") of a ligand when bound to the active site of a target protein. nih.gov For derivatives of 4H-1,2,4-triazol-3-amine, 4-propyl-, docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets.
For instance, in studies on related 1,2,4-triazole derivatives as potential antifungal agents, molecular docking has been used to simulate their binding to the active site of 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov These simulations demonstrate how the triazole derivatives, incorporating different functional groups, can fit within the enzyme's binding pocket. nih.gov Similarly, docking studies on triazole-based anticancer agents have predicted their binding affinities and modes of interaction with targets like c-kit tyrosine kinase and protein kinase B. nih.gov The results from these simulations help to rationalize the observed biological activities and guide the design of more potent inhibitors. nih.gov
Table 1: Example of Molecular Docking Results for 1,2,4-Triazole Derivatives
| Target Protein | Triazole Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interaction Type | Reference |
|---|---|---|---|---|
| c-kit Tyrosine Kinase | Triazole-acetamide hybrids | -176.749 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| Protein Kinase B | Triazole-acetamide hybrids | -170.066 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| 14α-demethylase (CYP51) | Triazole derivatives with amino acid groups | Not specified | Strong Binding Affinity | nih.gov |
| Cyclooxygenase-2 (COX-2) | 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | Not specified | Preference for COX-2 over COX-1 | nih.gov |
Analysis of Key Interacting Residues and Binding Site Features
Beyond predicting the binding pose, docking simulations allow for a detailed analysis of the non-covalent interactions between the ligand and the amino acid residues within the protein's binding site. researchgate.net These interactions are critical for stabilizing the protein-ligand complex. Common interactions for triazole derivatives include:
Hydrogen Bonds: The nitrogen atoms of the triazole ring and the exocyclic amino group of 4H-1,2,4-triazol-3-amine derivatives are excellent hydrogen bond donors and acceptors. nih.gov For example, docking studies of VEGFR-2 inhibitors showed a hydrogen bond between a carbonyl group on a triazole derivative and the amino acid Lys868. nih.gov
Hydrophobic Interactions: The 4-propyl group and other lipophilic substituents on the triazole core can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket, enhancing binding affinity. nih.gov
π-Cation and π-π Stacking: The aromatic triazole ring can participate in π-cation interactions with charged residues or π-π stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan.
For example, molecular docking of 1,2,4-triazole derivatives containing hydrazide-hydrazones into human methionine aminopeptidase-2 revealed key hydrogen bonds and halogen interactions that contribute to their anticancer activity. nih.gov
Free Energy Perturbation (FEP) for Relative Binding Affinity Prediction
While molecular docking provides a qualitative or semi-quantitative estimate of binding affinity (e.g., docking scores), Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the relative binding affinities of a series of congeneric ligands. nih.gov FEP simulations model the alchemical transformation of one ligand into another within the protein's binding site and in solution. The difference between the free energy changes of these two transformations yields the relative binding free energy (ΔΔG).
This method has proven valuable in predicting the effects of mutations on protein-protein binding affinities and for calculating the relative binding affinities of small molecule inhibitors. nih.govnih.gov For instance, FEP has been successfully applied to predict the binding affinities of CDK2 inhibitors, achieving results that correlate well with experimental data. nih.gov Although specific FEP studies on 4-propyl-4H-1,2,4-triazol-3-amine derivatives are not widely reported, the methodology is directly applicable. It could be used to predict how modifications to the propyl group or substitutions on the triazole ring would impact binding affinity, thereby guiding lead optimization with a higher degree of accuracy than standard docking. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement
Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. nih.gov The goal is to understand which parts of the molecule are essential for its activity and to enhance desired properties like potency and selectivity.
Systematic Modification of the Triazole Core and Substituents for Molecular Interaction
The 1,2,4-triazole ring is a versatile scaffold that allows for modification at several positions. For derivatives of 4H-1,2,4-Triazol-3-amine, 4-propyl-, systematic modifications would typically involve:
Varying the N-4 substituent: The 4-propyl group can be replaced with other alkyl or aryl groups to probe the size and nature of the corresponding binding pocket. Studies on related thioureas showed that changing from aryl to bulky alkyl substituents (like tert-butyl or cyclohexyl) dramatically altered the reaction products, indicating the significant role of these substituents. nih.gov
Substitution on the C-3 amino group: The amino group can be acylated, alkylated, or used as a handle to attach other functional groups, potentially forming new interactions with the target protein.
Substitution at the C-5 position: Introducing substituents at the C-5 position of the triazole ring can modulate the electronic properties and steric profile of the molecule.
SAR studies on various 1,2,4-triazole derivatives have yielded crucial insights. For example, in a series of antitumor agents, it was found that a dimethylaminoethyl group was essential for high activity. nih.gov In another series of topoisomerase inhibitors, bis-1,2,4-triazolo[4,3-a:3′,4′-c]quinoxaline derivatives showed improved activity over their single triazole counterparts, demonstrating the impact of core structure modifications. nih.gov
Elucidation of Pharmacophore Features for Targeted Interactions
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target and elicit a response. nih.govnih.gov Elucidating the pharmacophore for a series of active 1,2,4-triazole derivatives provides a blueprint for designing new compounds with improved activity.
Pharmacophore models are often generated based on a set of active compounds using computational software. nih.gov For example, a pharmacophore model for 1,2,4-triazole derivatives as COX-2 inhibitors was developed, helping to explain their selectivity over COX-1. nih.gov Similarly, pharmacophore models have been created for triazole derivatives with antifungal activity. nih.gov These models highlight the critical spatial arrangement of features. The 1,2,4-triazole ring itself often acts as a central scaffold or a key pharmacophoric element due to its ability to engage in hydrogen bonding and its rigid structure. nih.govfrontiersin.org The substituents, such as the 4-propyl group and the 3-amino group, represent other key features that can be optimized to better fit the pharmacophore model of a given target. frontiersin.org
Table 2: Common Pharmacophore Features of Biologically Active 1,2,4-Triazole Derivatives
| Pharmacophore Feature | Contributing Molecular Moiety | Type of Interaction | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor | Nitrogen atoms of the triazole ring | Hydrogen Bonding | nih.govnih.gov |
| Hydrogen Bond Donor | Exocyclic amino group (-NH2) | Hydrogen Bonding | nih.gov |
| Hydrophobic/Aromatic Center | Propyl group, other aryl/alkyl substituents | Hydrophobic/Van der Waals Interactions | nih.gov |
| Aromatic Ring | Substituted phenyl or other aromatic rings | π-π Stacking | nih.gov |
Impact of Stereochemistry on Molecular Recognition
The principle of stereochemistry plays a pivotal role in the field of pharmacology and medicinal chemistry, dictating the specificity and efficacy of drug-target interactions. For chiral molecules, such as certain derivatives of 4H-1,2,4-triazol-3-amine, 4-propyl-, the three-dimensional arrangement of atoms can significantly influence their ability to bind to biological receptors and enzymes. This stereochemical specificity arises from the fact that biological macromolecules, themselves chiral entities composed of L-amino acids and D-sugars, create asymmetric binding pockets and active sites. Consequently, enantiomers of a chiral drug can exhibit profound differences in their biological activity, with one enantiomer often being significantly more potent than the other.
While specific research on the stereoselective interactions of 4H-1,2,4-triazol-3-amine, 4-propyl- derivatives is not extensively available in the public domain, the well-established principles of stereochemistry in drug action provide a framework for understanding its potential importance. The introduction of a chiral center into a 4-alkyl-4H-1,2,4-triazol-3-amine scaffold would result in a pair of enantiomers. These stereoisomers, while possessing identical chemical formulas and connectivity, are non-superimposable mirror images of each other.
The differential interaction of these enantiomers with a biological target can be conceptualized using the "three-point attachment" model. For a chiral molecule to be recognized stereoselectively, it must interact with its receptor at a minimum of three points. If one enantiomer can establish a precise and complementary three-point interaction with the binding site, its mirror image, with its inverted spatial arrangement, will likely be unable to achieve the same optimal fit. This disparity in binding affinity can lead to significant differences in the modulation of biochemical pathways.
In the context of antifungal triazole agents, which often target the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme), stereochemistry is a critical determinant of activity. The active site of this enzyme is a chiral environment, and the binding of the triazole inhibitor is highly dependent on the correct spatial orientation of its functional groups. One enantiomer may position its triazole nitrogen to effectively coordinate with the heme iron of the cytochrome P450 active site while other substituents engage in favorable hydrophobic or hydrogen-bonding interactions. The other enantiomer, due to its different 3D structure, may be sterically hindered from achieving this optimal binding conformation, resulting in reduced or no inhibitory activity.
Although detailed experimental data for the enantiomers of 4-propyl-4H-1,2,4-triazol-3-amine derivatives are not presently available, hypothetical molecular modeling studies could elucidate the potential impact of stereochemistry. Such studies would likely reveal that the (R)- and (S)-enantiomers adopt different binding poses within a target enzyme's active site. The binding energy, a measure of the stability of the ligand-receptor complex, would be expected to differ between the two enantiomers, with the more active enantiomer exhibiting a lower (more favorable) binding energy.
The following table illustrates a hypothetical comparison of the biological activity of two enantiomers of a generic chiral 4-alkyl-4H-1,2,4-triazol-3-amine derivative against a target enzyme, based on established principles of stereoselectivity.
Hypothetical Biological Activity of Chiral 4-Alkyl-4H-1,2,4-Triazol-3-amine Enantiomers
| Enantiomer | Enzyme Inhibition (IC50, µM) | Relative Potency |
|---|---|---|
| (R)-Enantiomer | 0.5 | 100x |
| (S)-Enantiomer | 50 | 1x |
This hypothetical data underscores the significant difference in potency that can exist between enantiomers. The enantiomer with the higher affinity for the target is often referred to as the "eutomer," while the less active one is the "distomer." In some cases, the distomer may not only be inactive but could also contribute to off-target effects or be metabolized differently, highlighting the importance of developing single-enantiomer drugs.
Role of 4h 1,2,4 Triazol 3 Amine, 4 Propyl As a Molecular Scaffold in Advanced Chemical Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
The strategic placement of the propyl and amino groups on the 4H-1,2,4-triazole core makes 4H-1,2,4-Triazol-3-amine, 4-propyl- a highly useful synthon for the elaboration of more complex chemical entities. The amino group serves as a key nucleophilic handle, allowing for the introduction of a wide range of functionalities and the construction of larger molecular frameworks.
Design and Synthesis of Fused Heterocyclic Systems Containing the 4H-1,2,4-Triazole-3-amine, 4-propyl- Moiety
The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry, as these rigid structures often exhibit high affinity and selectivity for biological targets. The 4H-1,2,4-triazol-3-amine, 4-propyl- moiety is an excellent precursor for the construction of various fused triazole systems, such as triazolo[3,4-b]thiadiazoles and triazolo[3,4-b]thiadiazines. mdpi.comnih.govnih.gov
The general strategy for constructing these fused systems involves the reaction of the amino group of the triazole with a bifunctional electrophile. For instance, the reaction of a 4-amino-5-substituted-1,2,4-triazole-3-thiol with reagents like α-haloketones, carboxylic acids, or aldehydes can lead to the formation of a second heterocyclic ring fused to the triazole core. nih.govnih.govclockss.org While specific examples detailing the use of 4H-1,2,4-Triazol-3-amine, 4-propyl- in these reactions are not extensively documented, the established reactivity of analogous 4-amino-1,2,4-triazoles provides a strong basis for its potential application in these synthetic schemes.
A plausible synthetic route to a fused triazolo[3,4-b]thiadiazole system starting from 4H-1,2,4-Triazol-3-amine, 4-propyl- would first involve its conversion to the corresponding 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol. This intermediate could then be cyclocondensed with a suitable carboxylic acid or its derivative to yield the desired fused heterocyclic system.
Table 1: Potential Reactions for the Synthesis of Fused Heterocycles from 4-propyl-4H-1,2,4-triazole Derivatives
| Starting Material | Reagent | Fused Heterocyclic Product | Reference for General Method |
| 4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol | Carboxylic Acid (e.g., R-COOH) | 3-Propyl-6-substituted- nih.govnih.govnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole | clockss.org |
| 4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol | α-Haloketone (e.g., R-CO-CH₂Br) | 3-Propyl-7-substituted-5H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazine | nih.gov |
| 4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol | Aromatic Aldehyde (e.g., Ar-CHO) | 6-Aryl-3-propyl-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole | nih.gov |
Incorporation into Macrocyclic Structures
Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets. The 1,2,4-triazole (B32235) unit can be incorporated into macrocyclic frameworks to impart specific structural constraints and physicochemical properties. nih.govacs.orgthieme-connect.com
The synthesis of macrocycles containing the 4H-1,2,4-triazol-3-amine, 4-propyl- moiety can be envisioned through several strategies. One approach involves the preparation of a linear precursor containing the triazole unit and terminal reactive groups that can undergo an intramolecular cyclization reaction. For example, a precursor with both an alkyne and an azide (B81097) group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-containing macrocycle. thieme-connect.com Alternatively, peptide coupling reagents can be used to form amide bonds in a macrolactamization reaction. thieme-connect.com
Application in Total Synthesis of Natural Products or Analogues
The structural motifs found in natural products often serve as inspiration for the design of new therapeutic agents. While there is no specific literature detailing the application of 4H-1,2,4-Triazol-3-amine, 4-propyl- in the total synthesis of a natural product, its potential as a building block for creating analogues of natural products is considerable. The triazole ring can act as a bioisosteric replacement for an amide bond, a common functional group in many natural products. monash.edu This substitution can lead to analogues with improved metabolic stability or altered pharmacological profiles.
Development of Conjugates and Hybrid Molecules
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. 4H-1,2,4-Triazol-3-amine, 4-propyl- is an ideal candidate for this approach due to the synthetic tractability of its amino group.
Synthesis of Triazole-Peptide Conjugates
Peptide-based therapeutics have gained significant attention, but their application can be limited by poor metabolic stability. The conjugation of peptides with heterocyclic moieties like 1,2,4-triazoles can address this limitation. nih.govnih.gov The resulting triazole-peptide conjugates can exhibit enhanced biological activity and improved pharmacokinetic properties. nih.gov
The synthesis of such conjugates typically involves the formation of an amide bond between the amino group of the triazole and a carboxylic acid group of a peptide or an amino acid. nih.govnih.gov Standard peptide coupling reagents, such as HATU or HOBt/DIC, can be employed for this purpose. nih.gov The synthesis can be performed in solution or on a solid phase, with the latter offering advantages in terms of purification and automation. nih.govmonash.edu Although specific examples with the 4-propyl derivative are scarce, the general methodology is well-established for other triazole derivatives. nih.govnih.gov
Table 2: General Scheme for the Synthesis of Triazole-Peptide Conjugates
| Triazole Component | Peptide Component | Coupling Method | Resulting Conjugate | Reference for General Method |
| 4H-1,2,4-Triazol-3-amine, 4-propyl- | N-protected amino acid or peptide with a free carboxylic acid | Solid-phase peptide synthesis (SPPS) using coupling agents | Peptide with N-terminal 4-propyl-4H-1,2,4-triazol-3-yl amide | nih.govnih.gov |
| 4H-1,2,4-Triazol-3-amine, 4-propyl- | Peptide with a side-chain carboxylic acid (e.g., Asp or Glu) | Solution-phase amide coupling | Peptide with side-chain conjugated 4-propyl-4H-1,2,4-triazol-3-yl amide | nih.gov |
Hybridization with Other Pharmacologically Relevant Scaffolds
The 4H-1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs with diverse biological activities. nih.gov Hybridizing the 4H-1,2,4-Triazol-3-amine, 4-propyl- moiety with other known pharmacologically relevant scaffolds is a promising strategy for the development of new therapeutic agents. acs.orgfarmaciajournal.com
For example, the amino group of 4H-1,2,4-Triazol-3-amine, 4-propyl- can be used to link it to other heterocyclic systems known for their biological activity, such as quinolones, indoles, or other nitrogen-containing heterocycles. nih.govacs.org This can be achieved through various chemical transformations, including amide bond formation, Schiff base formation followed by reduction, or nucleophilic aromatic substitution reactions. The resulting hybrid molecules may exhibit synergistic or additive pharmacological effects, or they may possess entirely new biological activities. nih.govacs.org
Use in Materials Science Research
The inherent characteristics of the 1,2,4-triazole ring, such as its high thermal stability, resistance to metabolic degradation, and ability to participate in various interactions, have led to its incorporation into a range of materials. acs.orgresearchgate.net The presence of the 4-propyl group on the 4H-1,2,4-Triazol-3-amine scaffold introduces a lipophilic character that can influence the solubility and processing of resulting materials, while the 3-amino group provides a key reactive site for polymerization and functionalization.
The integration of 1,2,4-triazole units into polymer backbones can impart a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and specific functionalities such as ion conduction or corrosion inhibition. researchgate.netajchem-a.com While direct research on polymers synthesized from 4H-1,2,4-Triazol-3-amine, 4-propyl- is limited, the broader class of triazole-containing polymers provides a strong indication of its potential.
The amino group at the 3-position of 4H-1,2,4-Triazol-3-amine, 4-propyl- serves as a crucial handle for polymerization. It can react with various monomers, such as those containing carboxylic acid, acyl chloride, or isocyanate functional groups, to form polyamides, polyimides, or polyureas, respectively. The resulting polymers would benefit from the rigidity and stability of the triazole ring integrated directly into the main chain.
The 4-propyl group is expected to play a significant role in modulating the properties of these polymers. Compared to an unsubstituted or methyl-substituted triazole, the propyl group would increase the free volume and decrease the packing efficiency of the polymer chains. This could lead to a lower glass transition temperature and increased solubility in organic solvents, which are important considerations for material processing and application.
For instance, in the context of underfill materials for electronic packaging, the incorporation of triazole moieties has been shown to enhance adhesion and thermal stability. acs.org A triazole-silane coupling agent demonstrated superior adhesion due to the ability of the triazole ring to form strong interfacial bonds. acs.org The presence of an alkyl group like propyl on a similar scaffold could further enhance compatibility with the polymer matrix.
Table 1: Potential Polymer Architectures Incorporating 4H-1,2,4-Triazol-3-amine, 4-propyl-
| Polymer Type | Monomer for Reaction with 4H-1,2,4-Triazol-3-amine, 4-propyl- | Key Feature of Resulting Polymer |
| Polyamide | Dicarboxylic acid or Diacyl chloride | High thermal stability, mechanical strength |
| Polyurea | Diisocyanate | Good elasticity and toughness |
| Poly(Schiff base) | Dialdehyde | Potential for metal coordination and catalytic activity |
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. The 1,2,4-triazole ring is an excellent candidate for building such structures due to its capacity for hydrogen bonding, metal coordination, and π-π stacking interactions. nih.gov The specific structure of 4H-1,2,4-Triazol-3-amine, 4-propyl- offers multiple points for these interactions.
Furthermore, the nitrogen atoms of the triazole ring are effective ligands for a variety of metal ions. This property can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). The 4-propyl group would project from the resulting framework, influencing the porosity and host-guest properties of the material. By modifying the alkyl chain length at the 4-position, it is possible to tune the properties of these supramolecular structures for applications in gas storage, separation, and catalysis.
Table 2: Supramolecular Interactions of 4H-1,2,4-Triazol-3-amine, 4-propyl-
| Type of Interaction | Participating Groups | Potential Supramolecular Structure |
| Hydrogen Bonding | Amino group, Triazole nitrogen atoms | 1D chains, 2D sheets, 3D networks |
| Metal Coordination | Triazole nitrogen atoms | Coordination polymers, Metal-Organic Frameworks (MOFs) |
| van der Waals Forces | Propyl group | Influence on packing and morphology |
| π-π Stacking | Triazole ring | Stabilization of extended structures |
Physicochemical and Electronic Properties Research of 4h 1,2,4 Triazol 3 Amine, 4 Propyl
Investigation of Spectroscopic Signatures and Electronic Behavior
The electronic behavior and spectroscopic signatures of 4H-1,2,4-triazole derivatives are intrinsically linked to their molecular structure. The triazole ring, with its three nitrogen atoms, imparts a unique electronic landscape that influences the molecule's interaction with electromagnetic radiation and its behavior in electrochemical environments. The presence of a propyl group at the N4 position and an amine group at the C3 position further modulates these properties.
Photophysical Properties and Luminescence Studies
The photophysical properties of 4H-1,2,4-triazole derivatives, particularly their ability to absorb and emit light, are of significant interest for applications in materials science and optoelectronics. mdpi.com Research on structurally related compounds provides a framework for understanding the potential luminescent behavior of 4H-1,2,4-Triazol-3-amine, 4-propyl-.
Studies on highly luminescent 4-alkyl-4H-1,2,4-triazole derivatives have shown that these compounds can exhibit significant fluorescence. mdpi.comdocumentsdelivered.com The fluorescence arises from the de-excitation of electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The energy gap between these orbitals, which is influenced by the substituents on the triazole ring, dictates the wavelength of the emitted light.
For analogous 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, fluorescence spectra have been recorded in solvents like dichloromethane. nih.gov These studies reveal that the emission maxima can vary depending on the nature of the aryl substituents. While specific data for 4H-1,2,4-Triazol-3-amine, 4-propyl- is not available, it is anticipated that the compound would exhibit fluorescence, with the exact emission characteristics being dependent on its specific electronic structure. The amino group at the C3 position, being an electron-donating group, is expected to influence the intramolecular charge transfer characteristics and thus the fluorescence properties. Information regarding the phosphorescence of this specific compound is not readily found in the current body of scientific literature.
The quantum yield of fluorescence is a critical parameter that quantifies the efficiency of the emission process. For a series of newly synthesized luminophores based on 4-alkyl-4H-1,2,4-triazole cores, high quantum yields have been reported, indicating efficient conversion of absorbed light into emitted light. mdpi.comdocumentsdelivered.com
The determination of quantum yield is typically performed relative to a standard reference. For instance, the quantum yields of some 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles have been measured in dichloromethane. The data for these related compounds, as presented in the table below, suggests that the quantum yield is sensitive to the molecular structure. It is plausible that 4H-1,2,4-Triazol-3-amine, 4-propyl- could also possess a significant quantum yield, though experimental verification is required.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297 | 405 | 0.65 |
| 4-Butyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297 | 406 | 0.68 |
| 4-Hexyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297 | 407 | 0.71 |
Data in this table is for analogous compounds and is intended to be illustrative of the properties of 4-alkyl-4H-1,2,4-triazoles. Data sourced from a study on highly luminescent 4H-1,2,4-triazole derivatives. mdpi.com
Electrochemical Properties and Redox Potentials
The electrochemical behavior of 4H-1,2,4-triazole derivatives is crucial for their application in areas such as corrosion inhibition and electro-optics. The triazole ring can participate in redox reactions, and the substituents on the ring play a significant role in modulating the oxidation and reduction potentials.
Cyclic voltammetry is a powerful technique to investigate the redox properties of chemical compounds. While specific cyclic voltammetry data for 4H-1,2,4-Triazol-3-amine, 4-propyl- is not available in the reviewed literature, studies on the electropolymerization of related triazole compounds provide some insights. For example, the electropolymerization of 3-amino-1,2,4-triazole on a brass substrate has been studied using cyclic polarization. This study showed that the monomer oxidation is an irreversible process controlled by diffusion.
In a study on the electropolymerization of 3-amino-1,2,4-triazole-5-thiol, the voltammograms showed an anodic oxidation peak at a potential of 1.15 V. The disappearance of this peak in subsequent cycles indicated the formation of an insulating polymer film on the electrode surface. It is expected that 4H-1,2,4-Triazol-3-amine, 4-propyl- would also exhibit an oxidation potential, the value of which would be influenced by the electron-donating nature of the propyl and amino groups.
| Compound | Method | Oxidation Potential (V) | Reduction Potential (V) | Solvent/Electrolyte |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole-5-thiol | Cyclic Voltammetry | 1.15 | Not Reported | Methanol (B129727)/KOH |
| Poly(3-amino-1,2,4-triazole) | Cyclic Voltammetry | Insulating film formed | Methanol/Alkaline solution |
Data in this table is for related triazole compounds and illustrates the electrochemical behavior of the triazole scaffold.
The electron transfer mechanisms in 4H-1,2,4-triazole systems are complex and depend on the specific compound and experimental conditions. The oxidation of the triazole ring typically involves the removal of an electron from the HOMO. The stability of the resulting radical cation is a key factor in the reversibility of the process.
For the electropolymerization of 3-amino-1,2,4-triazole, the irreversible nature of the oxidation peak suggests that the initially formed radical cation is highly reactive and undergoes subsequent chemical reactions, leading to the formation of a polymer film. The electron transfer process is also influenced by diffusion of the monomer to the electrode surface. A detailed analysis of the electron transfer mechanisms for 4H-1,2,4-Triazol-3-amine, 4-propyl- would require dedicated electrochemical studies, which are currently lacking in the scientific literature.
Thermal Stability and Degradation Pathway Studies (Excluding safety profiles)
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
No specific thermogravimetric analysis (TGA) data for 4H-1,2,4-Triazol-3-amine, 4-propyl- could be located in the searched scientific literature. TGA is a crucial technique for determining the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature. Such an analysis would provide key information on the temperatures at which the compound begins to degrade and the various stages of its decomposition.
Mechanistic Studies of Thermal Degradation
Detailed mechanistic studies on the thermal degradation of 4H-1,2,4-Triazol-3-amine, 4-propyl- are not available. Understanding the degradation mechanism involves identifying the decomposition products and the reaction pathways through which they are formed. This often requires advanced analytical techniques such as mass spectrometry coupled with thermal analysis. While studies exist for other triazole derivatives, this specific information for the 4-propyl- substituted compound is absent. For instance, a study on the thermal decomposition of 3-amino-1,2,4-triazole (amitrole) showed a multi-stage degradation process, but these findings cannot be directly extrapolated to 4H-1,2,4-Triazol-3-amine, 4-propyl- due to the influence of the 4-propyl substituent on the molecule's stability and degradation pathway. csic.esresearchgate.net
Solvent Interactions and Solution Behavior
Solvatochromic Studies of Electronic Transitions
No solvatochromic studies specifically investigating the electronic transitions of 4H-1,2,4-Triazol-3-amine, 4-propyl- in different solvents were found. Solvatochromism, the change in the color of a chemical substance when the solvent polarity is changed, provides insights into the electronic structure of a molecule and its interactions with the surrounding solvent molecules. Research on other triazole derivatives, such as 4-tolyl-1,2,4-triazol-1-ium ylids, has demonstrated the utility of solvatochromic studies in understanding their solution behavior, but similar research has not been published for the compound . mdpi.com
Self-Assembly in Solution
There is no available research on the self-assembly behavior of 4H-1,2,4-Triazol-3-amine, 4-propyl- in solution. Studies on self-assembly would explore the spontaneous organization of molecules into ordered structures, which is a key property in materials science and supramolecular chemistry. The presence of both a hydrogen-bonding amino group and a hydrophobic propyl group could potentially lead to interesting self-assembly phenomena, but this has not been experimentally investigated or reported.
Future Research Perspectives and Directions for 4h 1,2,4 Triazol 3 Amine, 4 Propyl
Emerging Synthetic Methodologies and Process Intensification
The synthesis of 1,2,4-triazole (B32235) derivatives has a rich history, with established methods such as the Pellizzari and Einhorn-Brunner reactions. wikipedia.org However, the future of synthesizing compounds like 4H-1,2,4-Triazol-3-amine, 4-propyl- lies in methodologies that offer higher efficiency, safety, and automation.
Continuous Flow Chemistry for High-Throughput Synthesis
Continuous flow chemistry is rapidly emerging as a transformative technology in organic synthesis. nih.gov Its application to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. nih.govuc.pt For a molecule like 4H-1,2,4-Triazol-3-amine, 4-propyl-, a multi-step synthesis could be envisioned in a continuous flow setup, telescoping reactions to reduce manual handling and purification of intermediates. uc.pt This approach would be invaluable for rapid library synthesis to explore structure-activity relationships around the 4-propyl-4H-1,2,4-triazol-3-amine core.
Recent advances have demonstrated the successful synthesis of various heterocycles using flow chemistry, including five-membered rings like pyrroles and oxadiazoles. uc.pt These successes provide a strong foundation for developing a robust and scalable continuous flow synthesis of 4H-1,2,4-Triazol-3-amine, 4-propyl- and its derivatives.
Machine Learning-Assisted Reaction Prediction and Optimization
The integration of machine learning (ML) into chemical synthesis is poised to revolutionize how chemists approach reaction design and optimization. nih.govmdpi.com ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govnih.gov
For 4H-1,2,4-Triazol-3-amine, 4-propyl-, ML models could be employed to:
Predict the regioselectivity of its formation, a common challenge in the synthesis of substituted triazoles. nih.gov
Optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and minimize byproducts.
Screen virtual libraries of starting materials to identify the most promising candidates for efficient synthesis.
The use of ML can significantly reduce the number of experiments required, saving time, resources, and minimizing waste, thereby contributing to a more sustainable research and development process. nih.gov
Advanced Spectroscopic and Imaging Techniques
A thorough understanding of a molecule's structure and its interactions with its environment is fundamental to harnessing its potential. Future research on 4H-1,2,4-Triazol-3-amine, 4-propyl- will undoubtedly benefit from the application of cutting-edge analytical techniques.
Cryo-Electron Microscopy for Complex Assembly Elucidation
Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of large biomolecular complexes in their near-native states. creative-biostructure.com While traditionally used for large proteins and viruses, recent advancements are pushing the boundaries of cryo-EM to visualize smaller protein-ligand complexes. nih.govelifesciences.org
Should 4H-1,2,4-Triazol-3-amine, 4-propyl- be identified as a bioactive compound, cryo-EM could provide unprecedented insights into its mechanism of action. By visualizing the compound bound to its biological target, researchers can understand the specific molecular interactions driving its activity. creative-biostructure.comnih.gov This structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound's properties. The ability of cryo-EM to capture multiple conformational states of a complex can also provide a more dynamic picture of the binding process. nih.gov
Advanced Hyphenated Analytical Techniques
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern pharmaceutical and chemical analysis. asiapharmaceutics.infonih.govajpaonline.comactascientific.com For a novel compound like 4H-1,2,4-Triazol-3-amine, 4-propyl-, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will be crucial for its identification and purity assessment. asiapharmaceutics.info
Future research will likely employ more advanced hyphenated techniques, such as:
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides detailed structural information about the components of a mixture without the need for prior isolation. nih.govajpaonline.com
LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy): This allows for the identification of functional groups within separated compounds. nih.gov
Tandem Mass Spectrometry (MS-MS): This technique provides fragmentation data that can be used for detailed structural elucidation. nih.gov
These powerful analytical methods will be essential for characterizing not only 4H-1,2,4-Triazol-3-amine, 4-propyl- itself but also its metabolites and potential degradation products.
Deepening Understanding of Molecular Mechanisms
The ultimate goal of studying a new molecule is often to understand its function, whether as a therapeutic agent, a functional material, or an agrochemical. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, a key area of future research will be to elucidate its molecular mechanisms of action.
Given that many 1,2,4-triazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, it is plausible that 4H-1,2,4-Triazol-3-amine, 4-propyl- could also possess interesting pharmacological effects. nih.govnih.gov Future research in this area would likely involve:
High-throughput screening: Testing the compound against a wide range of biological targets to identify potential activities.
Molecular docking studies: Computational simulations to predict how the compound might bind to specific protein targets. nih.govnih.gov These studies can provide initial hypotheses about its mechanism of action and guide further experimental work.
In vitro and in vivo assays: To confirm the biological activity and evaluate the efficacy of the compound in relevant models.
By combining these approaches, researchers can build a comprehensive understanding of the molecular basis for the activity of 4H-1,2,4-Triazol-3-amine, 4-propyl-, paving the way for its potential application in various fields.
Elucidation of Intricate Biochemical Pathways
A primary future objective is to move beyond general activity screenings and delineate the precise biochemical and molecular pathways modulated by 4H-1,2,4-Triazol-3-amine, 4-propyl-. The 1,2,4-triazole motif is a key component in drugs with a wide array of biological activities, including antifungal, anticancer, and antiviral properties, which are often achieved through enzyme inhibition. nih.govontosight.aimdpi.com For instance, antifungal triazoles function by inhibiting lanosterol (B1674476) 14α-demethylase, a critical enzyme in the fungal cell membrane biosynthesis pathway.
Future research should focus on identifying the specific enzymatic or receptor targets of 4H-1,2,4-Triazol-3-amine, 4-propyl-. Techniques such as affinity chromatography, activity-based protein profiling, and chemoproteomics could be employed to isolate and identify binding partners from cell lysates. Once primary targets are identified, subsequent studies would be necessary to validate these interactions and understand their downstream consequences on cellular signaling cascades. This detailed mechanistic understanding is crucial for optimizing the compound's structure for higher potency and selectivity.
Studies of Allosteric Modulation and Multi-Target Interactions
The concept of allosteric modulation—where a compound binds to a site on a protein distinct from the active site to modulate its activity—offers a sophisticated mechanism for achieving therapeutic selectivity. Some inhibitors based on a 1,3-diarylurea structure, for which triazoles can be bioisosteric replacements, are known to bind to allosteric sites. nih.govscispace.com A significant future research direction would be to investigate whether 4H-1,2,4-Triazol-3-amine, 4-propyl- or its derivatives can act as allosteric modulators. This would involve screening the compound against known targets that are amenable to allosteric regulation and using structural biology techniques like X-ray crystallography or cryo-electron microscopy to confirm binding at an allosteric pocket.
Furthermore, the paradigm of "one drug, one target" is increasingly being supplemented by the development of multi-target agents, which can offer enhanced efficacy for complex diseases like cancer. The triazole scaffold is well-suited for developing compounds that interact with multiple biological targets. nih.gov Investigating the potential multi-target profile of 4H-1,2,4-Triazol-3-amine, 4-propyl- could reveal novel polypharmacological effects, providing a basis for developing more effective therapeutic agents.
Exploration of Novel Chemical Space Based on the 4H-1,2,4-Triazol-3-amine, 4-propyl- Scaffold
The true potential of 4H-1,2,4-Triazol-3-amine, 4-propyl- lies in its utility as a foundational scaffold for creating novel molecules with tailored properties. Its structure, featuring a reactive amino group and a modifiable propyl chain on the stable triazole core, provides multiple points for chemical diversification. ontosight.ai
Combinatorial Chemistry and Library Synthesis for Diverse Derivatives
Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of related compounds for high-throughput screening. The 1,2,4-triazole scaffold is particularly amenable to such synthetic approaches. nih.gov Starting with the 4H-1,2,4-Triazol-3-amine, 4-propyl- core, vast libraries of derivatives can be synthesized. For example, the 3-amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach a wide variety of substituents. researchgate.netbohrium.com One-pot, multi-component reactions have been successfully employed to create large libraries of 1,2,4-triazoles, demonstrating the feasibility of exploring a chemical space of over a billion compounds. nih.gov This approach would enable the exploration of structure-activity relationships (SAR) on a massive scale, facilitating the discovery of new lead compounds for various therapeutic targets.
Table 1: Potential Modifications for Library Synthesis
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| 3-amino group | Acylation | Acid chlorides, Anhydrides | Amide |
| 3-amino group | Schiff base formation | Aldehydes, Ketones | Imine |
| 3-amino group | Reductive amination | Aldehydes/Ketones + Reducing agent | Secondary/Tertiary Amine |
| 4-propyl group | (Hypothetical) C-H Activation | Metal catalysts | Functionalized Propyl Chain |
Computational Design of New Molecular Architectures
In parallel with synthetic efforts, computational chemistry provides an indispensable tool for the rational design of new molecules. mdpi.com Methods like Density Functional Theory (DFT) can be used to predict the electronic properties, stability, and reactivity of novel derivatives based on the 4H-1,2,4-Triazol-3-amine, 4-propyl- scaffold. nih.gov Molecular docking simulations can predict how these new molecules might bind to specific biological targets, allowing for the prioritization of synthetic candidates that are most likely to be active. This in-silico screening process saves significant time and resources compared to synthesizing and testing every compound in a large library. By combining computational design with combinatorial synthesis, research can be focused on the most promising regions of chemical space. mdpi.com
Table 2: Applicable Computational Design Techniques
| Technique | Purpose | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a target protein. | Prioritized list of compounds for synthesis. |
| Quantum Mechanics (e.g., DFT) | Calculate electronic properties, reactivity, and stability. mdpi.comnih.gov | Understanding of molecular orbitals and reaction mechanisms. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound in a biological environment. | Insight into conformational changes and binding stability. |
Interdisciplinary Research Collaborations and Translational Potential (Conceptual, not applied)
Maximizing the scientific and therapeutic potential of 4H-1,2,4-Triazol-3-amine, 4-propyl- and its derivatives conceptually requires fostering collaborations across multiple scientific disciplines. The journey from a basic chemical scaffold to a functional application is inherently multidisciplinary.
Chemistry and Biology: Synthetic chemists can create novel derivatives, which are then tested by molecular and cellular biologists to determine their biological activity and mechanism of action. bohrium.com
Computational Science: Computational chemists and bioinformaticians can guide the synthetic efforts through predictive modeling and analyze the large datasets generated from high-throughput screening. mdpi.com
Pharmacology and Medicine: Promising compounds would be advanced by pharmacologists who study their effects in more complex biological systems, laying the conceptual groundwork for future therapeutic applications.
Materials Science: Beyond medicine, triazole compounds are explored for applications in materials science, such as for creating corrosion inhibitors or specialized polymers. nih.govacs.org Collaborations with material scientists could uncover entirely new, non-medical applications for derivatives of this scaffold.
The conceptual translational potential of research on this scaffold is vast. In medicine, it could lead to the development of new drugs for a range of diseases. nih.gov In agriculture, it could yield novel pesticides or herbicides. ontosight.ai In materials science, it could result in advanced materials with unique properties. The key is a collaborative, interdisciplinary approach that bridges fundamental chemical synthesis with functional application-oriented research.
Q & A
Q. Table 1. Key Crystallographic Parameters for 4H-1,2,4-Triazol-3-amine Derivatives
| Parameter | Typical Value | Instrumentation | Software |
|---|---|---|---|
| Bond length (C–N) | 1.32 Å | Bruker D8 Quest | SHELXL |
| Resolution | 0.84 Å | Rigaku XtaLAB Synergy | ORTEP-3 |
Q. Table 2. Biological Assay Conditions for Trypanocidal Activity
| Condition | Protocol | Reference |
|---|---|---|
| Parasite strain | T. brucei | |
| Incubation time | 72 hours | RPMI-1640 medium |
| IC50 determination | Alamar Blue | Dose-response curve |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
